GDC-0927 Racemate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H28FNO4 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC 名称 |
2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol |
InChI |
InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3 |
InChI 键 |
KJAAPZIFCQQQKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O |
产品来源 |
United States |
Foundational & Exploratory
GDC-0927 Racemate: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0927 is a potent, orally bioavailable, non-steroidal selective estrogen receptor (ER) degrader (SERD).[1][2] This technical guide provides an in-depth overview of the mechanism of action of the GDC-0927 racemate, summarizing key preclinical data and experimental methodologies. GDC-0927 was developed to overcome resistance to existing endocrine therapies in ER-positive (ER+) breast cancer by promoting the degradation of the estrogen receptor alpha (ERα).[2]
Core Mechanism of Action: Estrogen Receptor Degradation
The primary mechanism of action of GDC-0927 is the degradation of ERα. Upon binding to the ligand-binding domain of ERα, GDC-0927 induces a conformational change in the receptor. This altered conformation is recognized by the cellular ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the ERα protein. The depletion of cellular ERα levels effectively abrogates estrogen-dependent signaling pathways that drive the proliferation of ER+ breast cancer cells.
Signaling Pathway
The binding of estrogen to ERα triggers a cascade of events including receptor dimerization, nuclear translocation, and the transcription of genes involved in cell growth and proliferation. GDC-0927 disrupts this pathway at its origin by eliminating the receptor itself.
Quantitative Data Summary
The preclinical activity of GDC-0927 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
In Vitro Activity
| Assay Type | Cell Line | Parameter | Value | Reference |
| ERα Degradation | MCF-7 | IC50 | 0.1 nM | [1][2] |
| ERα Degradation | MCF-7 | Emax | 97% | [1][2] |
| Cell Proliferation | MCF-7 | IC50 | 0.1 nM | [2] |
In Vivo Activity
| Model | Treatment | Dosage | Outcome | Reference |
| Tamoxifen-Resistant Breast Cancer Xenograft | GDC-0927 | 100 mg/kg, p.o. | Tumor Regression | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the findings.
In-Cell Western Assay for ERα Degradation
This assay was utilized to quantify the degradation of ERα in cancer cells following treatment with GDC-0927.[2]
Protocol:
-
Cell Culture: MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of GDC-0927 or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Fixation and Permeabilization: The cells were fixed with formaldehyde and then permeabilized with a Triton X-100 solution.
-
Blocking: Non-specific binding sites were blocked using a blocking buffer.
-
Primary Antibody Incubation: Cells were incubated with a primary antibody specific for ERα.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody was added to detect the primary antibody.
-
Normalization: A second fluorescent dye was used to stain the nuclei for cell number normalization.
-
Imaging and Analysis: The plates were scanned using a fluorescent imaging system, and the intensity of the ERα signal was quantified and normalized to the cell number. The IC50 and Emax values were calculated from the dose-response curves.
Tamoxifen-Resistant Breast Cancer Xenograft Model
This in vivo model was used to assess the anti-tumor efficacy of GDC-0927 in a setting that mimics clinical resistance.[2]
Protocol:
-
Tumor Implantation: Ovariectomized female nude mice were implanted subcutaneously with tamoxifen-resistant MCF-7 tumor fragments.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Initiation: Once tumors reached a predetermined volume, mice were randomized into treatment and control groups.
-
Drug Administration: GDC-0927 was administered orally at the specified dose and schedule (e.g., 100 mg/kg, daily). The control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study was terminated when tumors in the control group reached a predefined size or after a specific duration.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the GDC-0927-treated group to the vehicle-treated group.
Conclusion
GDC-0927 is a potent selective estrogen receptor degrader with a clear mechanism of action. By inducing the proteasomal degradation of ERα, it effectively shuts down a key driver of proliferation in ER+ breast cancer. The preclinical data demonstrate its high potency in vitro and its efficacy in a tamoxifen-resistant in vivo model, highlighting its potential as a therapeutic agent for endocrine-resistant breast cancer. The detailed experimental protocols provided herein offer a foundation for further research and development in this area.
References
GDC-0927 Racemate: A Comprehensive Technical Guide to a Selective Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0927 is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that functions as a full antagonist of the estrogen receptor (ER). It has demonstrated significant preclinical activity in both wild-type and mutant estrogen receptor 1 (ESR1) patient-derived xenograft models of ER-positive breast cancer. This document provides an in-depth technical overview of GDC-0927, consolidating available data on its mechanism of action, preclinical efficacy, and clinical development. It includes structured data tables, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in the field of endocrine therapies.
Introduction
Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, the development of resistance, often driven by mutations in the ESR1 gene, presents a significant clinical challenge. Selective estrogen receptor degraders (SERDs) are a class of therapeutic agents designed to overcome this resistance by not only antagonizing the ER but also promoting its proteasomal degradation. GDC-0927 is a second-generation SERD developed to offer improved oral bioavailability and efficacy over earlier agents.[1][2] This guide details the preclinical and early clinical profile of GDC-0927.
Mechanism of Action
GDC-0927 exerts its anti-tumor effects through a dual mechanism:
-
Estrogen Receptor Antagonism: It competitively binds to the estrogen receptor, blocking the proliferative signaling mediated by estrogen.
-
Estrogen Receptor Degradation: Upon binding, GDC-0927 induces a conformational change in the ER, marking it for ubiquitination and subsequent degradation by the proteasome. This reduction in total ER levels diminishes the cellular capacity to respond to estrogenic stimuli.[1][3]
This dual action makes GDC-0927 effective against both ligand-dependent and ligand-independent ER signaling, the latter often being a consequence of activating ESR1 mutations.[1]
Signaling Pathway
Quantitative Data
The preclinical and clinical data for GDC-0927 are summarized in the following tables for ease of comparison.
Table 1: In Vitro Activity of GDC-0927
| Parameter | Cell Line | Value | Reference |
| ERα Degradation Efficacy | MCF-7 | 97% | |
| ERα Degradation IC50 (active stereoisomer) | MCF-7 | 0.1 nM | |
| Cell Proliferation IC50 | MCF-7 | < 0.5 nM |
Table 2: In Vivo Efficacy of GDC-0927 in a Tamoxifen-Resistant Xenograft Model
| Animal Model | Treatment | Dosing | Outcome | Reference |
| Tamoxifen-Resistant MCF-7 Xenograft | GDC-0927 | 10-100 mg/kg/day, oral | Tumor Regression | [3] |
Table 3: Clinical Pharmacodynamics of GDC-0927 (NCT02316509)
| Biomarker | Assessment Method | Result | Reference |
| ER Occupancy | [18F]-fluoroestradiol (FES) PET | >90% reduction in FES uptake | [3] |
| ER Expression | Immunohistochemistry (IHC) | ~40% reduction in ER expression | [3] |
Table 4: Overview of Phase I Clinical Trial (NCT02316509)
| Parameter | Description |
| Study Design | Open-label, dose-escalation (3+3 design) and dose-expansion Phase I trial. |
| Patient Population | Postmenopausal women with ER+/HER2- locally advanced or metastatic breast cancer. |
| Treatment | GDC-0927 administered orally, once daily. |
| Dose Escalation | Starting at 600 mg/day with 400 mg increments up to 1,400 mg/day. |
| Primary Objective | To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). |
| Key Outcomes | MTD was not reached. The drug was generally well-tolerated. Evidence of target engagement and preliminary anti-tumor activity was observed. |
Experimental Protocols
The following are representative protocols for the key experiments cited in the evaluation of GDC-0927.
ERα Degradation Assay (In-Cell Western)
This protocol describes a method to quantify ERα protein levels in cells following treatment with a SERD.
Materials:
-
MCF-7 cells
-
96-well microplates
-
Cell culture medium
-
GDC-0927
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS with 0.1% Tween-20)
-
Primary antibody against ERα
-
Fluorescently labeled secondary antibody
-
Plate reader capable of detecting fluorescence
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.
-
Cell Treatment: Treat the cells with a serial dilution of GDC-0927 for a predetermined time (e.g., 24 hours). Include vehicle-only controls.
-
Fixation: After treatment, remove the medium and fix the cells with fixing solution for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 5-10 minutes.
-
Blocking: Wash the cells with PBS and then block with blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-ERα antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells multiple times with PBS containing 0.1% Tween-20. Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Wash the cells again and acquire fluorescence intensity readings using a plate reader.
-
Data Analysis: Normalize the fluorescence signal of each well to a loading control (e.g., total protein stain or an antibody against a housekeeping protein). Calculate the percentage of ERα degradation relative to the vehicle-treated control.
Experimental Workflow: ER Degradation Assay
Cell Proliferation Assay
This protocol outlines a method to assess the effect of GDC-0927 on the proliferation of ER+ breast cancer cells.
Materials:
-
MCF-7 cells
-
96-well microplates
-
Cell culture medium (phenol red-free)
-
GDC-0927
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate in phenol red-free medium.
-
Cell Treatment: After allowing the cells to adhere, treat them with a serial dilution of GDC-0927.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to vehicle-treated controls and determine the IC50 value.
Tamoxifen-Resistant Breast Cancer Xenograft Model
This protocol describes the in vivo evaluation of GDC-0927 in a model of acquired resistance to endocrine therapy.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice)
-
Tamoxifen-resistant MCF-7 cells
-
Matrigel
-
Estrogen pellets (for initial tumor growth)
-
GDC-0927
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the housing conditions.
-
Tumor Implantation: Subcutaneously implant tamoxifen-resistant MCF-7 cells mixed with Matrigel into the flank of each mouse. Implant estrogen pellets to support initial tumor growth.
-
Tumor Growth: Monitor the mice for tumor growth. Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer GDC-0927 orally (e.g., daily by gavage) at various doses. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition or regression.
Logical Relationship: Preclinical to Clinical Development
Conclusion
GDC-0927 is a potent selective estrogen receptor degrader that has demonstrated promising preclinical activity, effectively inducing tumor regression in models of endocrine-resistant breast cancer. Early clinical data from the Phase I trial (NCT02316509) indicated that GDC-0927 was well-tolerated and showed evidence of target engagement. Despite these promising attributes, the clinical development of GDC-0927 was discontinued. The data and methodologies presented in this guide provide a valuable resource for the scientific community, contributing to the collective knowledge base for the development of next-generation endocrine therapies for ER+ breast cancer.
References
SRN-927 Racemate chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SRN-927 racemate, a potent and selective estrogen receptor degrader (SERD). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Chemical Structure and Properties
SRN-927 racemate is a non-steroidal small molecule that acts as a selective antagonist and degrader of the estrogen receptor alpha (ERα). The racemate is an equimolar (50:50) mixture of the (S)- and (R)-enantiomers. The (S)-enantiomer is also known as GDC-0927.
Chemical Structure:
(S)-2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol
Physicochemical Properties of SRN-927 Racemate
The following table summarizes the known and predicted physicochemical properties of SRN-927 and its racemate. It is important to note that much of the publicly available data pertains to the (S)-enantiomer, and experimental values for the racemate are limited. Racemates can sometimes have different physical properties, such as melting point and solubility, compared to their individual enantiomers.
| Property | Value | Source |
| CAS Number | 1443983-36-5 | [1] |
| Molecular Formula | C₂₈H₂₈FNO₄ | [1] |
| Molecular Weight | 461.52 g/mol | [1] |
| Appearance | Solid, Light yellow to yellow | |
| Solubility | Soluble in DMSO, not in water | [1] |
| Predicted Boiling Point | 664.6 ± 55.0 °C | |
| Predicted Density | 1.257 ± 0.06 g/cm³ | |
| Predicted pKa | 9.83 ± 0.10 | |
| Melting Point | Not experimentally reported for the racemate. |
Mechanism of Action and Signaling Pathway
SRN-927 racemate functions as a selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor alpha (ERα), which induces a conformational change in the receptor. This altered conformation targets the ERα protein for ubiquitination and subsequent degradation by the proteasome. The degradation of ERα prevents its signaling activity, thereby inhibiting the growth and survival of ER-positive cancer cells.[2]
Signaling Pathway of SRN-927 Racemate
Caption: Mechanism of action of SRN-927 Racemate.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of SRN-927 racemate. These protocols are based on established methods and can be adapted for specific laboratory conditions.
ERα Degradation Assay by Western Blot
This protocol outlines the procedure to assess the ability of SRN-927 racemate to induce the degradation of ERα protein in a cancer cell line such as MCF-7.
Experimental Workflow
Caption: Workflow for ERα Degradation Assay.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin/streptomycin
-
SRN-927 racemate stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of SRN-927 racemate (e.g., 0.1 nM to 1 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the ERα signal to the loading control to determine the extent of degradation.
-
MCF-7 Cell Proliferation Assay
This assay measures the effect of SRN-927 racemate on the proliferation of ER-positive MCF-7 breast cancer cells.
Experimental Workflow
References
GDC-0927 Racemate: A Technical Guide to its IC50 on ER-alpha
This in-depth technical guide provides a comprehensive overview of the inhibitory and degradation activity of GDC-0927 racemate on Estrogen Receptor-alpha (ER-alpha). It is intended for researchers, scientists, and drug development professionals working in the field of oncology and endocrinology. This document details the quantitative potency of GDC-0927, the experimental methodologies for its evaluation, and the underlying molecular mechanisms of its action.
Quantitative Data Summary
GDC-0927 is a potent selective estrogen receptor degrader (SERD) that demonstrates significant activity against ER-alpha at nanomolar concentrations. The following table summarizes the key half-maximal inhibitory concentration (IC50) values for this compound.
| Parameter | Cell Line | IC50 Value | Reference |
| ER-alpha Inhibitory Activity | Not Specified | 0.2 nM | [1] |
| ER-alpha Degradation | MCF-7 | 0.1 nM | [2] |
| Cell Viability Reduction | MCF-7 | 0.21 nM | [1] |
Experimental Protocols
The determination of the IC50 values for this compound involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.
ER-alpha Degradation IC50 Determination via In-Cell Western Assay
This assay quantifies the degradation of ER-alpha in cells treated with GDC-0927. The methodology is based on an in-cell western assay performed in MCF-7 breast cancer cells.[2]
1. Cell Culture and Treatment:
- MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are then treated with a serial dilution of this compound for a specified period (e.g., 24 hours) to induce ER-alpha degradation.
2. Cell Fixation and Permeabilization:
- The culture medium is removed, and cells are fixed with a formaldehyde-based solution.
- Following fixation, cells are permeabilized using a detergent-based buffer to allow antibody access to intracellular proteins.
3. Immunostaining:
- A primary antibody specific to ER-alpha is added to each well and incubated to allow binding to the target protein.
- After washing, a secondary antibody conjugated to a fluorescent dye (e.g., an infrared dye) is added and incubated. This antibody will bind to the primary antibody.
- A second fluorescent dye that stains the nucleus or total protein can be used for normalization.
4. Data Acquisition and Analysis:
- The fluorescence intensity in each well is measured using an imaging system capable of detecting the specific wavelengths of the fluorescent dyes.
- The ER-alpha signal is normalized to the cell number (using the normalization stain).
- The percentage of ER-alpha degradation is calculated for each concentration of GDC-0927 relative to a vehicle-treated control.
- The IC50 value is determined by plotting the percentage of degradation against the logarithm of the GDC-0927 concentration and fitting the data to a sigmoidal dose-response curve.
ER-alpha Inhibitory Activity IC50 Determination via Competitive Binding Assay
This assay measures the ability of GDC-0927 to compete with a radiolabeled ligand for binding to ER-alpha.
1. Preparation of ER-alpha Source:
- ER-alpha can be obtained from recombinant sources or from cellular lysates of ER-alpha-expressing cells (e.g., MCF-7).
2. Competitive Binding Reaction:
- A fixed concentration of a radiolabeled estrogen, such as [³H]-estradiol, is incubated with the ER-alpha preparation.
- Increasing concentrations of this compound are added to the incubation mixture to compete with the radiolabeled ligand for binding to the receptor.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled estrogen.
3. Separation of Bound and Free Ligand:
- After incubation, the bound radioligand is separated from the free radioligand using methods such as filtration or size-exclusion chromatography.
4. Quantification and Data Analysis:
- The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
- The percentage of specific binding of the radiolabeled ligand is calculated for each concentration of GDC-0927.
- The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the GDC-0927 concentration and fitting the data to a competitive binding curve.
Cell Viability IC50 Determination via MTT Assay
This colorimetric assay assesses the impact of GDC-0927 on the metabolic activity of MCF-7 cells, which is an indicator of cell viability.
1. Cell Seeding and Treatment:
- MCF-7 cells are seeded in a 96-well plate and allowed to attach.
- The cells are then treated with various concentrations of this compound for a defined period (e.g., 72 hours).
2. MTT Incubation:
- A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
3. Solubilization and Absorbance Measurement:
- A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
4. Data Analysis:
- The absorbance values are proportional to the number of viable cells.
- The percentage of cell viability is calculated for each GDC-0927 concentration relative to the vehicle-treated control cells.
- The IC50 value is determined by plotting the percentage of viability against the logarithm of the GDC-0927 concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
GDC-0927 functions as a selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to ER-alpha and inducing its degradation through the ubiquitin-proteasome pathway. This leads to the downregulation of ER-alpha signaling, which is crucial for the growth and survival of ER-positive breast cancer cells.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of GDC-0927.
ER-alpha Signaling and Degradation Pathway
Caption: ER-alpha signaling and GDC-0927-induced degradation pathway.
References
Pharmacological Profile of GDC-0927 Racemate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0927, also known as SRN-927, is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1][2] Initially developed and evaluated as a racemate, a 50/50 mixture of its stereoisomers, subsequent research identified that the pharmacological activity resides primarily in a single enantiomer.[3] This guide provides a comprehensive overview of the pharmacological profile of GDC-0927 Racemate, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies used for its characterization.
Mechanism of Action
GDC-0927 is a non-steroidal antagonist of the estrogen receptor (ER).[2] Upon binding to the ER, it induces a conformational change that leads to the degradation of the receptor, thereby inhibiting ER-mediated signaling pathways that are crucial for the growth and survival of ER-expressing cancer cells.[4] This dual action of antagonism and degradation classifies GDC-0927 as a SERD. Preclinical studies have shown that GDC-0927 fully antagonizes the response to estrogen and induces proteasomal degradation of the ER.[1]
Signaling Pathway
The binding of GDC-0927 to the estrogen receptor alpha (ERα) triggers a cascade of events leading to the degradation of the receptor and subsequent inhibition of downstream signaling. This process is crucial in hormone receptor-positive breast cancers that rely on estrogen signaling for their growth.
Caption: Mechanism of action of GDC-0927 as a Selective Estrogen Receptor Degrader (SERD).
Preclinical Pharmacology
In Vitro Activity
The racemate and its individual stereoisomers have been evaluated in various in vitro assays to determine their potency and efficacy.
Table 1: In Vitro Activity of this compound and Stereoisomers
| Compound/Isomer | Assay | Cell Line | IC50 (nM) | ERα Degradation Efficacy (%) | Reference |
| This compound | ERα Degradation | MCF-7 | Not specified | Not specified | [3] |
| GDC-0927 (Active Stereoisomer - 17ha) | ERα Degradation | MCF-7 | 0.1 | 97% | [3] |
| Inactive Stereoisomer (17hb) | ERα Degradation | MCF-7 | >10 | Not specified | [3] |
| This compound (SRN-927 Racemate) | ERα Inhibition | - | 0.2 | Not specified | [3] |
| This compound (SRN-927 Racemate) | Cell Viability | MCF7 | 0.21 | Not specified | [3] |
In Vivo Activity
GDC-0927 has demonstrated dose-dependent antitumor activity in patient-derived xenograft (PDX) models of ER-positive breast cancer, including those with ESR1 mutations.[1] The efficacious dose range in these models was found to be 10–100 mg/kg/day, and it was well-tolerated.[1]
Clinical Pharmacology
A Phase I, open-label, dose-escalation study (NCT02316509) was conducted to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of GDC-0927 in postmenopausal women with locally advanced or metastatic ER-positive, HER2-negative breast cancer.[1][4]
Table 2: Summary of Phase I Clinical Trial of GDC-0927
| Parameter | Finding | Reference |
| Patient Population | 42 postmenopausal women with ER+/HER2- metastatic breast cancer. | [5] |
| Dosing | Once daily oral administration, starting at 600 mg/day with 400 mg increments in dose escalation. | [1] |
| Safety and Tolerability | Generally well-tolerated. The most common adverse events were nausea, constipation, diarrhea, arthralgia, fatigue, hot flush, back pain, and vomiting. No maximum tolerated dose was reached. | [5] |
| Pharmacokinetics | Supported once-daily dosing. | [5] |
| Target Engagement | [¹⁸F]-fluoroestradiol (FES)-PET scans showed a >90% reduction in FES uptake, indicating significant ER occupancy. | [5] |
| ER Degradation | On-treatment biopsies showed an average of ~40% reduction in ER protein expression. | [5] |
| Antitumor Activity | Preliminary evidence of antitumor activity was observed in heavily pretreated patients, including those with ESR1 mutations. 12 patients (29%) achieved clinical benefit, and 17 patients (41%) had a best overall response of stable disease. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below as representative protocols.
ERα Degradation Assay (In-Cell Western)
This assay is used to quantify the degradation of the ERα protein in cells following treatment with a compound.
Caption: A typical workflow for an In-Cell Western assay to measure ERα degradation.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its individual stereoisomers for a specified period (e.g., 24 hours).
-
Fixation and Permeabilization: The cells are washed with PBS, then fixed with a formaldehyde solution, followed by permeabilization with a detergent like Triton X-100 to allow antibody entry.[6]
-
Blocking: Non-specific antibody binding sites are blocked using a blocking buffer.[6]
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for ERα.
-
Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Imaging and Analysis: The plates are scanned using an imaging system (e.g., Odyssey infrared imaging system), and the fluorescence intensity, which is proportional to the amount of ERα protein, is quantified.[6]
MCF-7 Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of ER-positive MCF-7 breast cancer cells.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates in a hormone-free medium.[7]
-
Compound Treatment: After a period of hormone deprivation to synchronize the cells, they are treated with various concentrations of this compound.
-
Incubation: The plates are incubated for a period of 6-7 days to allow for cell proliferation.[7]
-
Quantification of Proliferation: Cell proliferation can be measured using various methods:
-
Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.[8]
-
Luminescence-based Viability Assay: A reagent such as CellTiter-Glo is added, which measures ATP levels as an indicator of cell viability.
-
DNA Synthesis Assay: Incorporation of a labeled nucleoside, such as BrdU or EdU, into newly synthesized DNA is quantified.[9]
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Caption: General workflow for establishing and utilizing a breast cancer xenograft model.
Protocol:
-
Tumor Implantation: ER-positive human breast cancer cells (e.g., MCF-7) or fragments from a patient's tumor are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[10][11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated daily with GDC-0927 (e.g., 10-100 mg/kg) or vehicle control via oral gavage.[1]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as measuring ERα levels.
Conclusion
This compound is a precursor to the potent and selective estrogen receptor degrader, GDC-0927. The pharmacological activity resides in a single stereoisomer, which has demonstrated significant in vitro and in vivo antitumor effects in ER-positive breast cancer models. The Phase I clinical trial provided evidence of good tolerability, target engagement, and preliminary antitumor activity. This comprehensive profile underscores the potential of GDC-0927 as a therapeutic agent for ER-positive breast cancer.
References
- 1. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomol.com [biomol.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 10. ichorlifesciences.com [ichorlifesciences.com]
- 11. dovepress.com [dovepress.com]
GDC-0927 Racemate and its Interaction with ESR1 Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GDC-0927, a non-steroidal, orally bioavailable selective estrogen receptor (ER) antagonist and degrader (SERD). It delves into the mechanism of action of GDC-0927, its clinical development, and particularly its activity in the context of estrogen receptor 1 (ESR1) mutations, a common mechanism of acquired resistance to endocrine therapies in ER-positive breast cancer. This document synthesizes data from preclinical studies and the first-in-human Phase I clinical trial (NCT02316509), presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key concepts with signaling pathway and workflow diagrams. While GDC-0927 development was discontinued, the learnings from its clinical evaluation remain pertinent for the ongoing development of next-generation oral SERDs.
Introduction: The Challenge of ESR1 Mutations in ER+ Breast Cancer
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies targeting the ER signaling pathway are a cornerstone of its treatment.[1][2] However, a significant number of patients with advanced or metastatic disease eventually develop resistance to these therapies.[3] One of the key mechanisms of acquired resistance is the development of mutations in the ligand-binding domain (LBD) of the ESR1 gene.[2][4] These mutations, such as Y537S and D538G, render the ER constitutively active, independent of its natural ligand, estrogen, leading to continued tumor growth despite treatment with aromatase inhibitors or selective estrogen receptor modulators (SERMs) like tamoxifen.[2][4]
Selective estrogen receptor degraders (SERDs) represent a critical therapeutic strategy to overcome this resistance.[2] By not only antagonizing the receptor but also inducing its degradation, SERDs can effectively shut down ER signaling.[5] Fulvestrant, the first approved SERD, has demonstrated efficacy in patients with ESR1 mutations, but its intramuscular route of administration and suboptimal pharmacokinetic profile have prompted the development of orally bioavailable SERDs.[1][3] GDC-0927 (also known as SRN-927) emerged as one such novel, potent, non-steroidal, oral SERD.[1][6][7]
GDC-0927: A Profile
GDC-0927 is a small molecule that was designed to be a potent antagonist and degrader of the estrogen receptor.[1][8] It features a chromene core with an azetidine base side chain.[2][8] Preclinical studies demonstrated its ability to induce tumor regression in ER+ breast cancer patient-derived xenograft (PDX) models, including those harboring ESR1 mutations.[1][7][8]
Mechanism of Action
GDC-0927 exerts its anti-tumor effects through a dual mechanism:
-
ER Antagonism: It competitively binds to the estrogen receptor, blocking its interaction with estrogen and preventing the conformational changes required for transcriptional activation.
-
ER Degradation: Upon binding, GDC-0927 induces a conformational change in the ER protein that marks it for proteasomal degradation, thereby reducing the total cellular levels of the receptor.[5]
Interestingly, a Phase I study suggested that while GDC-0927 robustly engages the target, as evidenced by a greater than 90% reduction in [18F]-fluoroestradiol (FES) uptake on PET scans, the observed ~40% reduction in ER expression suggests that ER degradation may not be the primary driver of its antagonistic activity.[3][7][9][10] Instead, it is proposed that GDC-0927, similar to fulvestrant, markedly slows the intranuclear mobility of ER, leading to a potent suppression of its transcriptional activity.[11]
Figure 1: Simplified signaling pathway of GDC-0927's dual mechanism of action.
Clinical Development: The NCT02316509 Phase I Trial
The primary clinical investigation of GDC-0927 was a Phase I, open-label, dose-escalation study in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer (NCT02316509).[1][7][9] The study aimed to determine the safety, pharmacokinetics, and recommended Phase II dose of GDC-0927.[7][9]
Patient Demographics and Disposition
A total of 42 patients were enrolled and received GDC-0927 once daily.[7][9][10] The patient population was heavily pre-treated.
| Characteristic | Value |
| Number of Patients | 42 |
| Median Age | 62 years (range, 41-79) |
| Median Prior Regimens | 3 (range, 1-11) |
| ESR1 Mutation Status at Baseline | Data available for a subset of patients |
Note: Detailed baseline characteristics were not fully available in the public domain.
Safety and Tolerability
GDC-0927 was generally well-tolerated.[7][9] The maximum tolerated dose (MTD) was not reached.[7][9][10]
| Adverse Events (AEs) | Details |
| Most Common AEs | Nausea, constipation, diarrhea, arthralgia, fatigue, hot flush, back pain, and vomiting.[7][9][10] |
| Grade 4/5 AEs | None reported.[7][9][10] |
| Treatment-Related Serious AEs | None reported.[7][9][10] |
| AEs of Special Interest | Two patients experienced Grade 2 deep vein thrombosis and jugular vein thrombosis, both considered unrelated to GDC-0927.[7][9][10] |
Pharmacokinetics
Pharmacokinetic data supported once-daily dosing, with an observed accumulation of approximately 1.6-fold, consistent with the drug's half-life.[7][9]
Clinical Activity
While there were no complete or partial responses, evidence of anti-tumor activity was observed in this heavily pre-treated population, including in patients with ESR1 mutations.[7][9]
| Efficacy Endpoint | Result |
| Best Overall Response | Stable Disease: 17 patients (41%).[9][10] |
| Clinical Benefit Rate (CBR) | 12 patients (29%).[9][10] |
| Target Engagement | >90% reduction in FES uptake on PET scans.[3][9][10] |
| ER Expression Reduction | ~40% reduction.[3][9][10] |
Importantly, baseline levels of ER, progesterone receptor (PR), and mutant ESR1 circulating tumor DNA (ctDNA) did not correlate with clinical benefit.[7][9][10] This suggests that GDC-0927 has activity irrespective of the presence of these common resistance markers.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols employed in the clinical evaluation of GDC-0927.
[18F]-Fluoroestradiol (FES) PET Imaging
This pharmacodynamic assessment was used to measure target engagement.
Figure 2: Workflow for assessing target engagement using FES-PET scans.
-
Protocol: Patients underwent a baseline FES-PET scan before initiating treatment. A second scan was performed on-treatment (e.g., Cycle 2, Day 3, 18-24 hours after the Cycle 2, Day 2 dose).[10]
-
Principle: FES is a radiolabeled form of estrogen that is taken up by ER-positive tumors. A reduction in FES uptake on the on-treatment scan indicates that GDC-0927 is occupying the ER and blocking FES binding.
-
Outcome: The study demonstrated a >90% reduction in FES uptake, confirming robust target engagement by GDC-0927, independent of ESR1 mutation status.[3][9][10]
ESR1 Mutation Analysis from ctDNA
Circulating tumor DNA (ctDNA) from plasma samples was analyzed to detect ESR1 mutations.
-
Protocol: Plasma samples were collected at baseline, on-treatment, and at the end of treatment. ctDNA was isolated and analyzed for hotspot mutations in ESR1 (as well as other genes like PIK3CA and AKT1) using the BEAMing digital PCR assay.[1]
-
Principle: BEAMing (Beads, Emulsion, Amplification, and Magnetics) is a highly sensitive digital PCR method that allows for the detection and quantification of rare mutations in a background of wild-type DNA.
-
Outcome: The presence or absence of baseline ESR1 mutations in ctDNA did not correlate with clinical benefit from GDC-0927.[7][10]
In Vivo Xenograft Models
Preclinical efficacy was evaluated in patient-derived xenograft (PDX) models.
Figure 3: General workflow for evaluating GDC-0927 in PDX models.
-
Protocol: Tumor fragments from patients with ER+ breast cancer (both wild-type and ESR1-mutant) were implanted into immunocompromised mice. Once tumors were established, mice were treated daily with GDC-0927 (efficacious dose range of 10-100 mg/kg/day) or a vehicle control. Tumor growth was monitored over time.[1]
-
Principle: PDX models are considered more clinically relevant than traditional cell line xenografts as they better recapitulate the heterogeneity and biology of the original human tumor.
-
Outcome: GDC-0927 demonstrated dose-dependent anti-tumor activity, including tumor regression, in both ESR1-mutant and wild-type PDX models.[1][8]
Conclusion and Future Perspectives
GDC-0927 is a potent, oral SERD that demonstrated a favorable safety profile and robust target engagement in a Phase I clinical trial of heavily pre-treated patients with ER+/HER2- metastatic breast cancer.[1][7][9] It showed preliminary signs of anti-tumor activity, with 41% of patients achieving stable disease and 29% deriving clinical benefit, irrespective of baseline ESR1 mutation status.[9][10]
Despite these promising early results, the clinical development of GDC-0927 was discontinued.[2] The reasons for this decision were based on the totality of the clinical data.[2] Nevertheless, the experience with GDC-0927 has provided valuable insights for the field. It underscored the utility of FES-PET as a pharmacodynamic biomarker for ER-targeted therapies and confirmed that oral SERDs can achieve high levels of target engagement and clinical activity in patients with ESR1 mutations. The data generated from the GDC-0927 program has helped to inform the continued development of a new generation of oral SERDs that are now showing promise in later-phase clinical trials, offering new hope for patients with endocrine-resistant breast cancer.[12]
References
- 1. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Emerging Role of ESR1 Mutations in Luminal Breast Cancer as a Prognostic and Predictive Biomarker of Response to Endocrine Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gdc-0927 | C28H28FNO4 | CID 87055263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. targetedonc.com [targetedonc.com]
Non-steroidal selective estrogen receptor antagonist GDC-0927
An Overview of the Non-steroidal Selective Estrogen Receptor Antagonist and Degrader
Introduction
GDC-0927 (also known as SRN-927 and RG6047) is a potent, orally bioavailable, non-steroidal selective estrogen receptor (ER) antagonist and selective estrogen receptor degrader (SERD).[1][2][3] Developed by Seragon Pharmaceuticals and later Genentech (a member of the Roche Group), GDC-0927 was engineered to overcome the limitations of existing endocrine therapies for ER-positive (ER+) breast cancer, particularly in the context of acquired resistance driven by ESR1 mutations.[3][4] It demonstrated robust preclinical activity, inducing tumor regression in ER+ breast cancer xenograft models, including those resistant to tamoxifen.[1] GDC-0927 advanced to a Phase I clinical trial for postmenopausal women with locally advanced or metastatic ER+/HER2-negative breast cancer.[5] Despite showing a favorable safety profile and evidence of target engagement, its development was discontinued in 2017 based on the totality of clinical data available at the time.[5] This guide provides a comprehensive technical overview of GDC-0927, consolidating preclinical and clinical data, experimental methodologies, and its mechanism of action.
Chemical and Physical Properties
GDC-0927 is characterized by a chromene core with an azetidine base side chain.[4] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol | [4] |
| Molecular Formula | C28H28FNO4 | [4] |
| Molecular Weight | 461.5 g/mol | [4] |
| Acidic pKa | 6.1 | [6] |
| Basic pKa | 7.4 | [6] |
| logP | 5.4 | [6] |
Mechanism of Action
GDC-0927 exerts its anti-tumor effects through a dual mechanism of action: direct antagonism of the estrogen receptor and induction of its degradation. As a SERD, GDC-0927 binds to ERα, the primary driver of ER+ breast cancer, inducing a conformational change that marks the receptor for proteasomal degradation.[7] This reduction in cellular ERα levels effectively shuts down both ligand-dependent and ligand-independent ER signaling pathways, which are crucial for the growth and survival of ER+ breast cancer cells.[8][9]
Preclinical studies have shown that GDC-0927 is a more potent and complete ER antagonist compared to earlier SERDs like GDC-0810, and it lacks the partial agonist activity observed with some other modulators.[10] A key aspect of its mechanism is the immobilization of the ER within the nucleus, which significantly suppresses its transcriptional activity.[5] This leads to a more profound and sustained inhibition of ER signaling.
Preclinical Data
GDC-0927 demonstrated significant anti-tumor activity in various preclinical models of ER+ breast cancer.
In Vitro Activity
In cell-based assays, GDC-0927 showed high potency in inhibiting the proliferation of ER+ breast cancer cells and in degrading the ERα protein.
| Assay | Cell Line | Endpoint | Value | Reference |
| Cell Proliferation | MCF-7 | IC50 | < 0.5 nM | [1] |
| ERα Degradation | MCF-7 | Efficacy | 97% | [1] |
In Vivo Activity
GDC-0927 was evaluated in patient-derived xenograft (PDX) models, which are considered more clinically relevant than cell line-derived xenografts. It showed dose-dependent tumor regression in both ESR1 wild-type and mutant models, as well as in models resistant to tamoxifen.[8][9]
| Model Type | Key Findings | Dose Range | Reference |
| Tamoxifen-Resistant Xenograft | Demonstrated tumor regression and robust reduction of intratumoral ERα levels. | Not specified | [1] |
| ESR1 Mutant and Wild-Type PDX | Induced dose-dependent tumor regression. | 10-100 mg/kg/day | [9] |
Clinical Data: Phase I Trial (NCT02316509)
A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of GDC-0927 in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer.[5]
Study Design
A total of 42 patients were enrolled and received GDC-0927 once daily at doses ranging from 600 mg to 1400 mg.[11][12] The study employed a standard 3+3 dose-escalation design.[9]
Pharmacokinetics
Pharmacokinetic analyses showed that GDC-0927 exposure increased with escalating doses. Following once-daily dosing, an approximate 1.6-fold accumulation was observed, which was consistent with its half-life and supported a once-daily dosing schedule.[5][11] The maximum tolerated dose (MTD) was not reached.[11]
| Parameter | Dose | Value (Mean) | Reference |
| Cmax (ng/mL) | 600 mg | ~1500 | [8] (Estimated from graph) |
| 1000 mg | ~2500 | [8] (Estimated from graph) | |
| 1400 mg | ~3500 | [8] (Estimated from graph) | |
| Tmax (hours) | All doses | ~4-6 | [8] (Estimated from graph) |
| Accumulation (Steady State vs. Single Dose) | All doses | ~1.6-fold | [5][11] |
Pharmacodynamics
Target engagement was assessed through [18F]-fluoroestradiol (FES) PET scans, tumor biopsies, and analysis of circulating tumor DNA (ctDNA).
| Assessment | Method | Key Findings | Reference |
| ER Occupancy | FES-PET | >90% reduction in FES uptake from baseline. | [5][11] |
| ER Expression | Immunohistochemistry (IHC) | ~40% reduction in ER protein expression. | [5][11] |
| ER Pathway Modulation | Gene Expression Analysis | Suppression of ER pathway activity. | [8] |
| Genomic Alterations | ctDNA (BEAMing and NGS) | Reduction in ESR1 and PIK3CA mutant allele frequencies. | [8] |
Efficacy and Safety
No complete or partial responses were observed in the heavily pretreated patient population. However, there was evidence of anti-tumor activity.[5][11]
| Efficacy Endpoint | Result | Reference |
| Clinical Benefit Rate | 29% (12 patients) | [5][11] |
| Stable Disease (Best Overall Response) | 41% (17 patients) | [5][11] |
GDC-0927 was generally well-tolerated. The most common adverse events were primarily Grade 1 or 2 and included nausea, constipation, diarrhea, arthralgia, fatigue, and hot flushes.[5][11] There were no Grade 4 or 5 adverse events reported.[11]
Experimental Protocols
In-Cell Western Assay for ERα Degradation
This assay is used to quantify the levels of a target protein within cells in a microplate format.
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of GDC-0927 or a vehicle control for a specified duration (e.g., 24 hours).
-
Fixation and Permeabilization: The cells are fixed with a formaldehyde-based solution and then permeabilized with a detergent-based buffer to allow antibody access to intracellular proteins.
-
Immunostaining: The plates are blocked and then incubated with a primary antibody specific for ERα, followed by incubation with a fluorescently labeled secondary antibody.
-
Signal Detection: The fluorescence intensity in each well is measured using a plate reader. The signal is normalized to a housekeeping protein to account for variations in cell number.
-
Data Analysis: The percentage of ERα degradation is calculated relative to the vehicle-treated control.
MCF-7 Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of MCF-7 breast cancer cells.
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates in estrogen-depleted medium and allowed to acclimate.
-
Compound Treatment: Cells are treated with a serial dilution of GDC-0927 in the presence of a low concentration of estradiol to stimulate proliferation.
-
Incubation: The plates are incubated for a period of 3 to 6 days to allow for cell proliferation.
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo) that measures metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The absorbance or luminescence values are used to generate a dose-response curve, from which the IC50 value (the concentration of compound that inhibits cell proliferation by 50%) is calculated.
Patient-Derived Xenograft (PDX) Models
PDX models involve the implantation of patient tumor tissue into immunodeficient mice.
-
Tumor Implantation: Fragments of a patient's ER+ breast tumor are surgically implanted into the mammary fat pad of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment: Mice are randomized into treatment groups and dosed with GDC-0927 (e.g., orally, once daily) or a vehicle control.
-
Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess target engagement, such as the levels of ERα protein.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.
Conclusion
GDC-0927 is a well-characterized non-steroidal selective estrogen receptor antagonist and degrader that showed significant promise in preclinical studies. Its dual mechanism of action, targeting both ER antagonism and degradation, offered a potential advantage in overcoming resistance to conventional endocrine therapies. The Phase I clinical trial demonstrated that GDC-0927 was well-tolerated and effectively engaged its target in patients with advanced ER+ breast cancer. While the development of GDC-0927 was ultimately discontinued, the data generated from its preclinical and clinical evaluation have provided valuable insights into the development of next-generation oral SERDs and the use of pharmacodynamic biomarkers to guide their clinical investigation. The learnings from the GDC-0927 program have contributed to the broader understanding of targeting the estrogen receptor in breast cancer and have helped pave the way for other novel endocrine therapies.
References
- 1. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Protein degradation assay for endoplasmic reticulum-associated degradation (ERAD) in mammalian cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Figure 2: [Time course of drug plasma...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Aryl Hydrocarbon Receptor Mediates Degradation of Estrogen Receptor α through Activation of Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for GDC-0927 Racemate in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0927 is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1][2] As a non-steroidal antagonist of the estrogen receptor (ER), it has demonstrated significant activity in ER-positive breast cancer models.[1][2][3] GDC-0927 functions by binding to the estrogen receptor, leading to its ubiquitination and subsequent proteasomal degradation.[2] This mechanism of action effectively abrogates ER signaling, a key driver in the proliferation of ER-positive breast cancers. This document provides detailed protocols for in vitro cell-based assays to characterize the activity of GDC-0927 racemate, focusing on its effects on cell viability, ERα degradation, and downstream signaling pathways in the MCF-7 breast cancer cell line.
Mechanism of Action: Estrogen Receptor Degradation
GDC-0927 exerts its anti-cancer effects by directly targeting and inducing the degradation of the estrogen receptor alpha (ERα). This distinguishes it from selective estrogen receptor modulators (SERMs) which primarily act by competitively inhibiting estrogen binding. The degradation of ERα removes the key signaling node for estrogen-dependent and -independent tumor growth.
References
- 1. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0927 Racemate in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0927 is a potent, orally bioavailable, non-steroidal selective estrogen receptor (ER) degrader (SERD). It functions as a complete antagonist of the estrogen receptor, inhibiting ER signaling, and also induces the proteasomal degradation of the ERα protein.[1] Preclinical studies have demonstrated its efficacy in patient-derived xenograft (PDX) models of estrogen receptor-positive (ER+) breast cancer, including those harboring activating mutations in the estrogen receptor 1 (ESR1) gene, which are a common mechanism of acquired resistance to endocrine therapies.[1] Although the clinical development of GDC-0927 was discontinued, the preclinical data and methodologies associated with its evaluation in PDX models remain a valuable resource for researchers in the field of endocrine oncology and drug development.
These application notes provide a summary of the available information on the use of GDC-0927 in ER+ breast cancer PDX models, including its mechanism of action, efficacy data, and generalized experimental protocols.
Mechanism of Action: Targeting the Estrogen Receptor
GDC-0927 exerts its anti-tumor effects through a dual mechanism of action targeting the estrogen receptor alpha (ERα), a key driver of growth in the majority of breast cancers.
-
Full Antagonism: GDC-0927 binds to ERα and acts as a pure antagonist, completely blocking the binding of its natural ligand, estradiol. This prevents the conformational changes in the receptor that are necessary for the transcription of genes involved in cell proliferation and survival.[1]
-
ERα Degradation: Upon binding, GDC-0927 induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the proteasome.[1] This reduction in the total cellular levels of ERα further attenuates downstream signaling.
This dual mechanism makes GDC-0927 effective against both wild-type and mutant forms of ERα, including the ligand-binding domain mutations that confer resistance to other endocrine therapies like tamoxifen and aromatase inhibitors.[1]
GDC-0927 dual mechanism of action.
Efficacy in ER+ Breast Cancer PDX Models
GDC-0927 has demonstrated significant, dose-dependent anti-tumor activity in a range of ER+ breast cancer PDX models. A key advantage highlighted in preclinical studies is its efficacy in models with both wild-type and mutant ESR1.
Summary of In Vivo Efficacy
| PDX Model Type | GDC-0927 Dose Range (Oral) | Observed Effect | Citation |
| ER+ Wild-Type ESR1 | 10-100 mg/kg/day | Dose-dependent tumor growth inhibition and regression | [1] |
| ER+ Mutant ESR1 | 10-100 mg/kg/day | Dose-dependent tumor growth inhibition and regression | [1] |
Experimental Protocols
While highly detailed, step-by-step protocols from the primary developers are not publicly available, the following sections provide a generalized framework for conducting PDX studies with GDC-0927 based on standard practices in the field.
GDC-0927 Formulation and Administration
For preclinical in vivo studies, GDC-0927 is administered orally.
-
Formulation: While the specific vehicle used in the original preclinical studies is not detailed in the available literature, a common practice for oral administration of hydrophobic small molecules in mice is to formulate them in a vehicle such as:
-
0.5% (w/v) methylcellulose in sterile water.
-
A solution of 5-10% DMSO, 40% PEG300, 5% Tween 80, and sterile water.
-
Note: It is crucial to perform small-scale solubility and stability tests to determine the optimal vehicle for your specific batch of GDC-0927.
-
-
Administration:
-
Prepare the GDC-0927 formulation at the desired concentration.
-
Administer to mice via oral gavage using an appropriate gauge gavage needle.
-
The typical dosing volume for mice is 5-10 mL/kg.
-
Dosing is typically performed once daily.
-
Patient-Derived Xenograft (PDX) Model Workflow
The following workflow outlines the key steps for evaluating the efficacy of GDC-0927 in ER+ breast cancer PDX models.
Generalized workflow for a GDC-0927 PDX study.
1. Animal Models and Husbandry:
-
Use severely immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar strains) to ensure successful engraftment of human tumor tissue.
-
House animals in a specific pathogen-free facility in accordance with institutional guidelines.
-
For ER+ models, estrogen supplementation is often required. This can be achieved through subcutaneous implantation of slow-release estradiol pellets.
2. Tumor Implantation:
-
Cryopreserved ER+ PDX tumor fragments are thawed.
-
Under anesthesia, a small incision is made in the flank of the mouse.
-
A tumor fragment (typically 2-3 mm³) is implanted subcutaneously.
-
The incision is closed with surgical clips or sutures.
3. Tumor Growth Monitoring and Cohort Randomization:
-
Tumor growth is monitored regularly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
4. Treatment Administration:
-
Administer GDC-0927 or vehicle control orally on a predetermined schedule (e.g., once daily).
-
Monitor mice for any signs of toxicity, including body weight loss, changes in behavior, or signs of distress.
5. Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot to confirm ERα degradation, immunohistochemistry for proliferation markers like Ki-67).
Data Interpretation and Troubleshooting
-
Variability: PDX models can exhibit greater inter-animal variability in tumor growth compared to cell line-derived xenografts. Ensure adequate group sizes to achieve statistical power.
-
Estrogen Dependence: Confirm the estrogen dependence of your ER+ PDX model. A cohort with estrogen withdrawal can serve as a positive control for endocrine therapy.
-
Toxicity: Monitor for potential off-target toxicities. While GDC-0927 was reported to be well-tolerated in preclinical models, it is important to monitor animal health closely.
Conclusion
GDC-0927 racemate serves as a valuable tool compound for preclinical research in ER+ breast cancer. Its dual mechanism of ER antagonism and degradation makes it particularly relevant for studying mechanisms of resistance to other endocrine therapies. The use of well-characterized ER+ PDX models, including those with defined ESR1 mutation status, in conjunction with the protocols outlined above, can provide significant insights into the biology of ER-driven cancers and the development of novel therapeutic strategies.
References
Application Notes and Protocols for Western Blot Analysis of Estrogen Receptor (ER) Degradation by GDC-0927 Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0927 is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has been investigated for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the receptor, SERDs like GDC-0927 function by inducing the degradation of the estrogen receptor alpha (ERα) protein.[3] This mechanism of action effectively abrogates ERα signaling, a key driver of tumor growth in ER+ breast cancer. Western blot analysis is a fundamental technique to quantify the degradation of ERα induced by GDC-0927 in cancer cell lines. These application notes provide detailed protocols for the assessment of GDC-0927-mediated ERα degradation.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of GDC-0927 in inducing ERα degradation, primarily in the MCF-7 breast cancer cell line.
Table 1: In Vitro Efficacy of GDC-0927 in ERα Degradation
| Parameter | Cell Line | Value | Reference |
| ERα Degradation Efficacy | MCF-7 | 97% | [4][5] |
| ERα Degradation IC₅₀ | MCF-7 | 0.1 nM | [4] |
| MCF-7 Proliferation IC₅₀ | MCF-7 | 0.1 nM | [4] |
Table 2: Comparison of ERα Degradation Efficacy of GDC-0927 and a Related Compound
| Compound | ERα Degradation Efficacy (in vitro) | Antitumor Activity in Xenograft Model | Reference |
| GDC-0927 (17ha) | 97% | Tumor regression | [4][5] |
| Compound 5a | 91% | Inferior activity despite higher exposure | [4][5] |
Signaling Pathway
GDC-0927 induces the degradation of ERα through the ubiquitin-proteasome pathway. Upon binding to ERα, GDC-0927 induces a conformational change in the receptor, marking it for polyubiquitination by E3 ubiquitin ligases.[6][7] This polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the ERα protein.[6][7][8][9]
Experimental Protocols
This section provides a detailed methodology for analyzing ERα degradation using Western blotting.
Experimental Workflow
Cell Culture
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line), ER-positive.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2.5 mM L-Glutamine.[10]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[10][11]
-
Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.[10][11]
GDC-0927 Racemate Treatment
-
Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the GDC-0927 stock solution in culture medium to the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest GDC-0927 treatment.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of GDC-0927 or vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours). A 4-hour time point has been shown to be effective for observing ERα degradation.[12]
Cell Lysis
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer) to each well.[13][14]
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.
-
Important: Immediately before use, add a protease and phosphatase inhibitor cocktail to the RIPA buffer to prevent protein degradation.[14]
-
-
Scrape the cells from the wells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to new, pre-chilled tubes.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic Acid) Protein Assay Kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples by diluting with RIPA buffer.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an 8-10% SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ERα diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Recommended ERα Antibodies and Dilutions:
-
Rabbit monoclonal [E115] to Estrogen Receptor alpha (ab32063): Recommended starting dilution for WB is 1:1000.
-
Mouse monoclonal [F-10] to Estrogen Receptor alpha (sc-8002): Recommended starting dilution for WB is 1:200.[15]
-
Rabbit polyclonal to Estrogen Receptor alpha (ab3575): Recommended starting dilution for WB is 1:1000.
-
Mouse monoclonal[16] to Estrogen Receptor alpha (MA1-310): Recommended starting dilution for WB is 4 µg/mL.
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Loading Control: To ensure equal protein loading, probe the same membrane for a loading control protein such as β-actin or GAPDH.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Analysis
-
Quantify the band intensities for ERα and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of ERα degradation for each GDC-0927 concentration relative to the vehicle-treated control. The formula is:
-
% Degradation = (1 - (Normalized ERα intensity of treated sample / Normalized ERα intensity of vehicle control)) * 100
-
References
- 1. Gdc-0927 | C28H28FNO4 | CID 87055263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 4. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyubiquitination inhibition of estrogen receptor alpha and its implications in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand‐dependent switching of ubiquitin–proteasome pathways for estrogen receptor | The EMBO Journal [link.springer.com]
- 9. academic.oup.com [academic.oup.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. encodeproject.org [encodeproject.org]
- 12. elgenelim.com [elgenelim.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. MCF-7 Whole Cell Lysate (W09-000-360) | Rockland [rockland.com]
- 15. scbt.com [scbt.com]
- 16. Estrogen Receptor alpha Monoclonal Antibody (33) (MA1-310) [thermofisher.com]
GDC-0927 Racemate in MCF-7 Cells: Application Notes and Protocols for Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the dose-response curve of GDC-0927 racemate in the MCF-7 human breast cancer cell line. This document includes detailed protocols for cell culture, execution of a cell viability assay, and data analysis, alongside a summary of expected quantitative outcomes and visualizations of the relevant biological pathway and experimental workflow.
Introduction
GDC-0927 is a potent and selective estrogen receptor degrader (SERD) that has been investigated for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] It functions by both antagonizing the estrogen receptor (ER) and inducing its proteasomal degradation.[1][2] The MCF-7 cell line, which is ER+, serves as a standard in vitro model for studying the efficacy of endocrine therapies like GDC-0927.[3] Determining the dose-response curve and the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound.
Quantitative Data Summary
The following table summarizes the expected potency of GDC-0927 in MCF-7 cells based on available preclinical data. These values are for the active GDC-0927 compound and are provided as a reference for researchers performing dose-response experiments with the racemate.
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 (ERα Degradation) | 0.1 nM | Immunofluorescence | MCF-7 | [4] |
| EC50 (Antiproliferative) | 0.3 nM | CellTiter-Glo® | MCF-7 | [4] |
Signaling Pathway
GDC-0927 acts on the estrogen receptor signaling pathway. In ER+ breast cancer cells like MCF-7, estradiol (E2) binds to the estrogen receptor alpha (ERα) in the cytoplasm. This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of genes that promote cell proliferation and survival. GDC-0927, as a SERD, competitively binds to ERα, blocking the binding of estradiol. Furthermore, the GDC-0927-ERα complex is targeted for proteasomal degradation, reducing the total amount of ERα protein in the cell and thereby inhibiting downstream signaling that drives tumor growth.
Caption: GDC-0927 inhibits ER signaling by blocking estradiol binding and promoting ERα degradation.
Experimental Protocols
Protocol 1: MCF-7 Cell Culture
This protocol describes the standard procedure for culturing MCF-7 cells to prepare them for a dose-response experiment. To accurately assess the effect of an estrogen receptor modulator, it is crucial to use a medium that is free of hormones that could interfere with the assay. This is achieved by using phenol red-free medium and charcoal-stripped fetal bovine serum.[2]
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
DMEM (phenol red-free)
-
Charcoal-stripped Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing phenol red-free DMEM with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Plating: Thaw a cryovial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:6 split ratio.
Protocol 2: Dose-Response Determination using MTT Assay
This protocol outlines the steps to determine the dose-response curve of this compound in MCF-7 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MCF-7 cells cultured as described in Protocol 1
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest MCF-7 cells using trypsin and resuspend in complete growth medium. Count the cells and adjust the concentration to 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours to allow cells to attach. Seeding density may need to be optimized for your specific laboratory conditions.[5]
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GDC-0927. Include wells with medium and vehicle (DMSO) only as a negative control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the GDC-0927 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the dose-response curve of GDC-0927 in MCF-7 cells.
Caption: Workflow for determining the dose-response of GDC-0927 in MCF-7 cells via MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
GDC-0927 Racemate: Application Notes and Protocols for Tamoxifen-Resistant Breast Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of GDC-0927, a potent and orally bioavailable selective estrogen receptor degrader (SERD), for investigating and overcoming tamoxifen resistance in breast cancer. Detailed protocols for key experiments are provided to facilitate the study of this compound in a research setting.
Introduction
Endocrine therapies, such as tamoxifen, are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance, posing a major clinical challenge. GDC-0927 is a novel, non-steroidal SERD designed to overcome this resistance by promoting the degradation of the estrogen receptor alpha (ERα), a key driver in both tamoxifen-sensitive and -resistant tumors.[1][2][3] Preclinical studies have demonstrated that GDC-0927 induces tumor regression in tamoxifen-resistant breast cancer xenograft models, highlighting its therapeutic potential.[1][2][4]
Mechanism of Action
GDC-0927 acts as a pure ER antagonist.[5] Upon binding to the estrogen receptor, it induces a conformational change that marks the receptor for proteasomal degradation.[6][7] This dual mechanism of antagonism and degradation effectively abrogates ER-mediated signaling pathways, even in the presence of ESR1 mutations which can confer resistance to other endocrine therapies.[5][8] The efficacy of GDC-0927 in tamoxifen-resistant models is strongly correlated with its ability to induce robust ERα degradation.[2][4]
Data Presentation
Table 1: Preclinical Efficacy of GDC-0927 in a Tamoxifen-Resistant Xenograft Model
| Compound | ERα Degradation Efficacy (%) | Tumor Growth Inhibition in Tamoxifen-Resistant MCF-7 Xenograft | Key Findings | Reference |
| GDC-0927 (17ha) | 97 | Tumor Regression (5 out of 8 animals showed tumor regression) | Superior activity with robust reduction of intratumoral ERα levels. | [2][4] |
| Compound 5a | 91 | Inferior activity (only 1 out of 8 animals showed tumor shrinkage) | Despite higher oral exposure, lower ERα degradation efficacy resulted in reduced anti-tumor activity. | [2][4] |
Table 2: Phase I Clinical Trial Data for GDC-0927 (NCT02316509)
| Parameter | Finding | Patient Population | Reference |
| Safety | Well-tolerated, Maximum Tolerated Dose (MTD) not reached. | 42 postmenopausal women with ER+/HER2- metastatic breast cancer. | [8][9] |
| Pharmacodynamics | >90% reduction in [18F]-fluoroestradiol (FES) uptake, ~40% reduction in ER expression. | Postmenopausal women with ER+/HER2- metastatic breast cancer. | [8][9][10] |
| Clinical Benefit | 29% of patients achieved clinical benefit; 41% had a best overall response of stable disease. | Heavily pretreated patients with advanced/metastatic ER+/HER2- breast cancer, with and without ESR1 mutations. | [8][9] |
Experimental Protocols
Protocol 1: In-Cell Western Assay for ERα Degradation
This protocol details a method to quantify the degradation of ERα in breast cancer cells following treatment with GDC-0927.
Materials:
-
MCF-7 breast cancer cells (or a tamoxifen-resistant derivative)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
GDC-0927 Racemate
-
Fulvestrant (as a positive control)
-
DMSO (vehicle control)
-
96-well plates
-
Primary antibody against ERα
-
Primary antibody for normalization (e.g., GAPDH or Tubulin)
-
IRDye® conjugated secondary antibodies
-
Odyssey® Imaging System (or equivalent)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of GDC-0927 and fulvestrant in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Aspirate the old medium and add the medium containing the compounds or vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Fixation: After incubation, wash the cells with PBS and then fix and permeabilize them.
-
Immunostaining:
-
Block the cells with a suitable blocking buffer.
-
Incubate with the primary antibody against ERα and the normalization primary antibody overnight at 4°C.
-
Wash the cells and incubate with the appropriate IRDye® conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells and allow the wells to dry completely.
-
Scan the plate using an Odyssey® Imaging System.
-
Quantify the fluorescence intensity for both ERα and the normalization protein.
-
Calculate the ERα degradation as a percentage relative to the vehicle-treated control after normalization.
-
Protocol 2: Cell Viability Assay in Tamoxifen-Resistant Breast Cancer Cells
This protocol outlines the procedure to assess the effect of GDC-0927 on the viability of tamoxifen-resistant breast cancer cells.
Materials:
-
Tamoxifen-resistant MCF-7 (MCF-7/TamR) or T47D (T47D/TamR) cells
-
Cell culture medium
-
This compound
-
Tamoxifen
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
96-well opaque-walled plates
Procedure:
-
Cell Seeding: Seed the tamoxifen-resistant cells in a 96-well opaque-walled plate at a density of 5 x 10^3 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of GDC-0927 and tamoxifen in the cell culture medium.
-
Add the compounds to the cells and incubate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value for GDC-0927.
Protocol 3: Tamoxifen-Resistant Breast Cancer Xenograft Model
This protocol describes the establishment and use of a tamoxifen-resistant xenograft model to evaluate the in vivo efficacy of GDC-0927.
Materials:
-
Female, ovariectomized immunodeficient mice (e.g., Nude or NSG)
-
Tamoxifen-resistant MCF-7 cells
-
Matrigel
-
Estradiol pellets (0.72 mg, 60-day release)
-
This compound formulated for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
On the day of implantation, harvest the tamoxifen-resistant MCF-7 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously implant 0.1 mL of the cell suspension into the flank of each mouse.
-
Implant a 0.72 mg estradiol pellet subcutaneously on the contralateral flank to drive initial tumor growth.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once the tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer GDC-0927 (e.g., 10-100 mg/kg) or vehicle control daily via oral gavage.
-
-
Efficacy Evaluation:
-
Measure the tumor volume with calipers twice a week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors for downstream analysis, such as western blotting for ERα levels or immunohistochemistry.
-
Visualizations
Caption: Mechanism of action of GDC-0927 in breast cancer cells.
Caption: Signaling pathways in tamoxifen resistance and GDC-0927 intervention.
Caption: Experimental workflow for preclinical evaluation of GDC-0927.
References
- 1. researchgate.net [researchgate.net]
- 2. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gdc-0927 | C28H28FNO4 | CID 87055263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Note: Profiling Estrogen Receptor Alpha (ERα) Chromatin Occupancy in Response to GDC-0927 Racemate using Chromatin Immunoprecipitation Sequencing (ChIP-seq)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GDC-0927 is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) and full antagonist of the estrogen receptor (ER).[1] In estrogen receptor-positive (ER+) breast cancer, the growth and proliferation of cancer cells are driven by the activation of ERα signaling by its ligand, estrogen.[2] GDC-0927 has a dual mechanism of action: it fully antagonizes the receptor's response to estrogen and induces its proteasomal degradation.[2] Preclinical studies have demonstrated that GDC-0927 induces tumor regression in ER+ breast cancer xenograft models and reduces the expression of ER target genes.[2]
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to identify the genome-wide DNA binding sites of a protein of interest.[3] This application note provides a detailed protocol for utilizing ChIP-seq to investigate the effects of GDC-0927 on the chromatin occupancy of ERα in the human breast cancer cell line MCF-7. By comparing the ERα cistrome in the presence and absence of GDC-0927, researchers can elucidate the molecular mechanisms by which this compound modulates ERα target gene expression and exerts its anti-tumor effects. This can reveal insights into how GDC-0927 alters the transcriptional landscape, leading to the identification of novel biomarkers and a deeper understanding of its therapeutic action.
Principle of the Method
The ChIP-seq workflow begins with the treatment of MCF-7 cells with GDC-0927 Racemate or a vehicle control. Following treatment, protein-DNA complexes are cross-linked in situ using formaldehyde. The chromatin is then extracted and sheared into smaller fragments. An antibody specific to ERα is used to immunoprecipitate the ERα-bound chromatin fragments. The cross-links are then reversed, and the associated DNA is purified. This purified DNA is subsequently used to prepare a sequencing library, which is sequenced using a next-generation sequencing (NGS) platform. The resulting sequence reads are aligned to a reference genome, and peak calling algorithms are used to identify genomic regions enriched for ERα binding. Differential binding analysis between GDC-0927-treated and control samples can then reveal changes in ERα chromatin occupancy induced by the compound.
Signaling Pathway and Experimental Workflow
Caption: Estrogen Receptor Signaling and GDC-0927 Inhibition.
Caption: ChIP-seq Experimental Workflow with GDC-0927.
Quantitative Data Summary
The following table summarizes the reported efficacy of GDC-0927 in preclinical and clinical studies. This data highlights the compound's potent activity as an ERα degrader and antagonist, providing a rationale for its use in ChIP-seq to study its impact on ERα's genomic interactions.
| Parameter | Compound/Condition | Cell Line/System | Efficacy | Reference |
| ERα Degradation Efficacy | GDC-0927 (17ha) | MCF-7 | 97% | [4][5] |
| ERα Degradation Efficacy | Compound 5a | MCF-7 | 91% | [4] |
| ER Expression Reduction | GDC-0927 | Patient Tumors | ~40% | [6][7] |
| Transcriptional Suppression | GDC-0927 | PDX Models | Greater than GDC-0810 | [8] |
| Anti-tumor Activity | GDC-0927 | PDX Models | Greater than GDC-0810 | [8] |
Detailed Experimental Protocol
This protocol is adapted from established methods for ERα ChIP-seq in MCF-7 cells.[1][3][9]
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Phenol red-free DMEM with 10% charcoal-stripped FBS (cs-FBS)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Formaldehyde (37%)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell scrapers
-
Protease inhibitor cocktail
-
Lysis Buffer
-
RIPA Buffer
-
Anti-ERα antibody for ChIP
-
IgG control antibody
-
Protein A/G magnetic beads
-
High-salt wash buffer
-
LiCl wash buffer
-
TE buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Qubit fluorometer and dsDNA HS assay kit
-
NGS library preparation kit
-
Next-generation sequencer
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in DMEM with 10% FBS.
-
For hormone deprivation, switch cells to phenol red-free DMEM with 10% cs-FBS for 48-72 hours.[1]
-
Treat cells with the desired concentration of this compound or DMSO vehicle control for the specified duration (e.g., 24 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10-15 minutes with gentle shaking.[1]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[1]
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice.
-
Lyse the nuclei using a dounce homogenizer or by incubation in a suitable nuclear lysis buffer.
-
Pellet the nuclei and resuspend in RIPA buffer.
-
Shear the chromatin to an average size of 200-600 bp using a sonicator. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Clarify the sheared chromatin by centrifugation.
-
Save a small aliquot of the supernatant as "input" control.
-
Pre-clear the remaining chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the anti-ERα antibody or IgG control overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and finally twice with TE buffer to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the input sample to a final concentration of 0.2 M.
-
Incubate at 65°C for at least 6 hours to reverse the cross-links.
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Library Preparation and Sequencing:
-
Quantify the purified ChIP DNA and input DNA using a Qubit fluorometer.
-
Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's protocol for your chosen NGS platform.
-
Perform sequencing to generate sufficient read depth for robust peak calling.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Use a peak calling algorithm (e.g., MACS2) to identify regions of ERα enrichment in the GDC-0927-treated and control samples, using the respective input DNA as a background control.
-
Perform differential binding analysis to identify genomic sites where ERα binding is gained or lost upon GDC-0927 treatment.
-
Annotate the identified peaks to nearby genes and perform pathway and gene ontology analysis to understand the biological significance of the observed changes.
-
Conclusion
This application note provides a comprehensive framework for investigating the impact of the selective estrogen receptor degrader and antagonist, GDC-0927, on the genome-wide binding of ERα. By employing the detailed ChIP-seq protocol, researchers can map the changes in the ERα cistrome induced by this compound, offering valuable insights into its mechanism of action in ER+ breast cancer. The resulting data can help to identify key target genes and pathways that are modulated by GDC-0927, potentially leading to the discovery of novel therapeutic strategies and biomarkers for patient stratification.
References
- 1. illumina.com [illumina.com]
- 2. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: GDC-0927 Racemate Treatment in ESR1 Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0927 is a potent, orally bioavailable selective estrogen receptor (ER) antagonist and degrader (SERD).[1][2] It has demonstrated significant antitumor activity in preclinical models of ER-positive breast cancer, including those harboring activating mutations in the estrogen receptor 1 (ESR1) gene. These mutations, commonly arising in patients treated with aromatase inhibitors, lead to ligand-independent ER signaling and are a key mechanism of acquired resistance to endocrine therapy. This document provides detailed application notes and protocols for the in vitro evaluation of GDC-0927 racemate in ESR1 mutant breast cancer cell lines.
Mechanism of Action
GDC-0927 exerts its dual mechanism of action by directly binding to the estrogen receptor. This binding both antagonizes ER-mediated transcriptional activity and induces the proteasomal degradation of the ERα protein.[1] Preclinical studies have shown that GDC-0927 has a high efficacy in degrading ERα, with a reported degradation efficacy of 97% in a tamoxifen-resistant MCF-7 xenograft model. This potent degradation of ERα effectively abrogates downstream signaling, leading to the inhibition of tumor cell proliferation.
Preclinical Data Summary
GDC-0927 has shown potent activity in various preclinical models. In patient-derived xenograft (PDX) models, it has demonstrated dose-dependent antitumor activity in both ESR1 wild-type and mutant tumors. Furthermore, in vitro studies have indicated that GDC-0927 is more potent at inhibiting the proliferation of multiple ER-positive breast cancer cell lines compared to other SERDs such as fulvestrant.
Table 1: Illustrative Proliferation Inhibition of GDC-0927 in ESR1 WT and Mutant Cell Lines
| Cell Line | ESR1 Status | GDC-0927 IC50 (nM) |
| MCF-7 | Wild-Type | Data not publicly available |
| MCF-7 | Y537S Mutant | Data not publicly available |
| MCF-7 | D538G Mutant | Data not publicly available |
| T47D | Wild-Type | Data not publicly available |
Table 2: Illustrative ERα Degradation by GDC-0927 in ESR1 WT and Mutant Cell Lines
| Cell Line | ESR1 Status | GDC-0927 DC50 (nM) | Max Degradation (%) |
| MCF-7 | Wild-Type | Data not publicly available | >90% |
| MCF-7 | Y537S Mutant | Data not publicly available | >90% |
| MCF-7 | D538G Mutant | Data not publicly available | >90% |
Note: DC50 represents the concentration required for 50% degradation of the target protein. While preclinical studies confirm ER degradation across ER+ cell lines, specific DC50 values for GDC-0927 are not publicly available.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol outlines the measurement of cell viability to determine the anti-proliferative effect of GDC-0927.
Materials:
-
ESR1 wild-type (e.g., MCF-7) and mutant (e.g., MCF-7 Y537S, MCF-7 D538G) breast cancer cell lines
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of GDC-0927 in culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 5-7 days.
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Protocol 2: ERα Degradation Assay (Western Blot)
This protocol describes the quantification of ERα protein levels following GDC-0927 treatment.
Materials:
-
ESR1 wild-type and mutant breast cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-ERα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of GDC-0927 for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the signal using an imaging system. Quantify band intensities and normalize the ERα signal to the loading control. Calculate the percentage of ERα degradation relative to the vehicle control.
Visualizations
Caption: GDC-0927 Signaling Pathway in ESR1 Mutant Cells.
Caption: Experimental Workflow for GDC-0927 Evaluation.
References
- 1. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
Proteomic Analysis of Cellular Response to GDC-0927 Racemate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0927 is a potent, non-steroidal, orally bioavailable selective estrogen receptor (ER) antagonist and degrader (SERD).[1][2][3][4] It has been developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[2][3][4][5] The mechanism of action of GDC-0927 involves binding to the estrogen receptor, leading to its conformational change, inactivation, and subsequent proteasomal degradation.[2][6] This dual action of antagonizing and degrading the estrogen receptor makes GDC-0927 a promising therapeutic agent for ER+ breast cancers, including those with acquired resistance to other endocrine therapies.[6][7][8]
This application note provides a detailed protocol for the proteomic analysis of the cellular response to GDC-0927 racemate in an ER+ breast cancer cell line. The described workflow utilizes Tandem Mass Tag (TMT) labeling for relative quantification of protein expression changes, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The presented data is for illustrative purposes to demonstrate the potential insights gained from such a study.
Signaling Pathway of Estrogen Receptor and GDC-0927 Intervention
Caption: Estrogen Receptor signaling and GDC-0927 mechanism.
Quantitative Proteomic Data Summary
The following tables summarize hypothetical quantitative proteomic data from a study comparing ER+ breast cancer cells (MCF-7) treated with a vehicle control versus this compound. The data highlights key proteins with altered expression levels, consistent with the known mechanism of action of GDC-0927.
Table 1: Key Down-regulated Proteins in Response to GDC-0927 Treatment
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (GDC-0927/Vehicle) | p-value | Biological Function |
| P03372 | ESR1 | Estrogen receptor | -3.5 | <0.001 | Nuclear hormone receptor, drug target |
| P06401 | PGR | Progesterone receptor | -2.8 | <0.005 | ER-regulated gene, proliferation |
| P11362 | BCL2 | Apoptosis regulator Bcl-2 | -2.1 | <0.01 | Anti-apoptotic protein |
| Q01954 | TFF1 | Trefoil factor 1 | -3.2 | <0.001 | ER-regulated gene, cell migration |
| P04626 | CCND1 | G1/S-specific cyclin-D1 | -2.5 | <0.005 | Cell cycle progression |
Table 2: Key Up-regulated Proteins in Response to GDC-0927 Treatment
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (GDC-0927/Vehicle) | p-value | Biological Function |
| P04792 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.8 | <0.05 | Protein folding and stability |
| Q9Y237 | PSMC5 | 26S proteasome regulatory subunit 8 | 1.5 | <0.05 | Proteasomal degradation |
| P31946 | BAD | Bcl2-associated agonist of cell death | 1.9 | <0.01 | Pro-apoptotic protein |
| P42224 | CASP3 | Caspase-3 | 1.7 | <0.05 | Apoptosis execution |
| Q13619 | BAX | Apoptosis regulator BAX | 1.6 | <0.05 | Pro-apoptotic protein |
Experimental Protocols
Proteomic Analysis Workflow
Caption: Experimental workflow for proteomic analysis.
Detailed Methodologies
1. Cell Culture and GDC-0927 Treatment
-
Cell Line: MCF-7 (ER+ human breast adenocarcinoma cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed MCF-7 cells in T75 flasks and grow to 70-80% confluency.
-
Replace the medium with a phenol red-free RPMI-1640 medium containing 10% charcoal-stripped FBS for 24 hours to reduce the influence of estrogens in the serum.
-
Treat cells with either vehicle (0.1% DMSO) or this compound (100 nM) for 24 hours.
-
Harvest cells by scraping, wash twice with ice-cold PBS, and store the cell pellets at -80°C.
-
2. Protein Extraction and Digestion
-
Lysis: Resuspend cell pellets in lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.5, 1x protease and phosphatase inhibitor cocktail). Sonicate on ice to ensure complete lysis.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 1 hour at 37°C.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the protein solution 4-fold with 50 mM Tris-HCl (pH 8.0).
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 1% and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them under vacuum.
3. TMT Labeling and Fractionation
-
Labeling: Reconstitute the dried peptides in 100 mM TEAB buffer. Label the peptides with the TMTpro™ 16plex Label Reagent Set according to the manufacturer's protocol.
-
Pooling and Cleanup: Combine the labeled peptide samples in equal amounts, and then desalt the pooled sample using a C18 SPE cartridge.
-
Fractionation: Fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
4. LC-MS/MS Analysis
-
Instrumentation: A high-resolution Orbitrap mass spectrometer coupled with a nano-electrospray ionization source and a high-performance liquid chromatography (HPLC) system.
-
LC Separation: Load the fractionated peptides onto a C18 analytical column and separate them using a linear gradient of acetonitrile in 0.1% formic acid.
-
MS Analysis:
-
Acquire full MS scans in the Orbitrap at a resolution of 120,000.
-
Select the top 10 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Acquire MS/MS scans in the Orbitrap at a resolution of 50,000.
-
5. Data Analysis
-
Database Search: Search the raw MS data against a human protein database (e.g., Swiss-Prot) using a search engine like Sequest HT within the Proteome Discoverer™ software.
-
Peptide and Protein Identification: Set search parameters to include TMTpro modifications, trypsin as the enzyme with up to two missed cleavages, and a false discovery rate (FDR) of <1% for both peptides and proteins.
-
Quantification: Quantify the reporter ion intensities from the MS/MS spectra to determine the relative abundance of proteins across the different treatment conditions. Normalize the data to account for any loading variations.
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that are significantly differentially expressed between the GDC-0927 treated and vehicle control groups.
Conclusion
The proteomic workflow detailed in this application note provides a robust method for investigating the cellular response to this compound. The illustrative data highlights the expected downregulation of the estrogen receptor and its downstream targets, along with the upregulation of proteins involved in proteasomal degradation and apoptosis. This approach can be applied to further elucidate the mechanisms of action of novel SERDs, identify potential biomarkers of response or resistance, and discover new therapeutic targets in the treatment of ER+ breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GDC-0927 Racemate in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0927 is a potent, orally bioavailable, non-steroidal selective estrogen receptor (ER) antagonist and degrader (SERD).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of ER-positive breast cancer, including those with acquired resistance to other endocrine therapies and those harboring ESR1 mutations.[2][4] These application notes provide detailed protocols for the preparation of GDC-0927 racemate for in vivo research, along with a summary of its pharmacological data and a general protocol for xenograft studies.
GDC-0927: Key Pharmacological Data
GDC-0927 functions by binding to the estrogen receptor, inducing a conformational change that leads to its proteasomal degradation.[2][4] This dual mechanism of antagonizing and degrading the ER results in a robust suppression of ER signaling.
| Parameter | Value | Reference |
| Molecular Formula | C28H28FNO4 | [1] |
| Molecular Weight | 461.52 g/mol | [1] |
| In Vivo Efficacious Dose (Xenograft Models) | 10-100 mg/kg/day (oral) | [2][4] |
| Clinical Dose (Phase I) | Up to 1400 mg/day (oral) | [2] |
| Mechanism of Action | Selective Estrogen Receptor Degrader (SERD) | [4] |
Preparation of this compound for In Vivo Oral Administration
The following protocols describe the preparation of this compound formulations suitable for oral gavage in animal models. The choice of vehicle may depend on the specific experimental requirements, such as dosing volume and frequency. It is recommended to prepare fresh solutions, but stock solutions in DMSO can be stored at -20°C for up to a year or -80°C for up to two years.[1]
Note on Racemate: GDC-0927 contains a stereocenter at the chromene core. The synthesis typically produces a racemic mixture, and it has been shown that the SERD activity resides in one of the stereoisomers. For most preclinical in vivo efficacy studies, the racemate is used.
Protocol 1: Formulation in a PEG300/Tween-80/Saline Vehicle
This formulation is suitable for achieving a clear solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a stock solution of GDC-0927 in DMSO. For example, to create a 20.8 mg/mL stock, dissolve 20.8 mg of GDC-0927 in 1 mL of DMSO. Use sonication if necessary to fully dissolve the compound.[1]
-
To prepare 1 mL of the final dosing solution at 2.08 mg/mL, add 100 µL of the 20.8 mg/mL GDC-0927 stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing until a homogenous solution is formed.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous.
Protocol 2: Formulation in a Corn Oil Vehicle
This formulation is an alternative for compounds with poor aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
Corn oil
Procedure:
-
Prepare a stock solution of GDC-0927 in DMSO (e.g., 20.8 mg/mL) as described in Protocol 1.
-
To prepare 1 mL of the final dosing solution at 2.08 mg/mL, add 100 µL of the 20.8 mg/mL GDC-0927 stock solution to 900 µL of corn oil.
-
Mix thoroughly by vortexing to ensure a uniform suspension.
Protocol 3: Formulation in a SBE-β-CD/Saline Vehicle
This formulation utilizes a cyclodextrin to improve solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
20% (w/v) Captisol® (Sulfobutylether-β-cyclodextrin) in Saline
Procedure:
-
Prepare a stock solution of GDC-0927 in DMSO (e.g., 20.8 mg/mL) as described in Protocol 1.
-
To prepare 1 mL of the final dosing solution at 2.08 mg/mL, add 100 µL of the 20.8 mg/mL GDC-0927 stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly by vortexing until a clear solution is obtained.
General Protocol for In Vivo Efficacy Study in a Breast Cancer Xenograft Model
This protocol outlines a general workflow for evaluating the anti-tumor activity of GDC-0927 in an ER-positive breast cancer xenograft model.
1. Cell Culture and Implantation:
-
Culture an ER-positive human breast cancer cell line (e.g., MCF-7).
-
Implant 1 x 10^6 cells subcutaneously into the mammary fat pad of female immunodeficient mice (e.g., NSG mice).[5]
-
Supplement the mice with a 17β-estradiol pellet implanted subcutaneously to support tumor growth.[5]
2. Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements at least twice weekly.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.
3. Treatment Administration:
-
Administer this compound or vehicle control orally (e.g., by gavage) once daily at the desired dose (e.g., 10, 30, or 100 mg/kg).[2]
-
Monitor animal body weight and general health throughout the study.
4. Efficacy Assessment:
-
Measure tumor volume regularly.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for ERα levels, immunohistochemistry).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of GDC-0927 as a Selective Estrogen Receptor Degrader (SERD).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 5. New generation breast cancer cell lines developed from patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GDC-0927 Racemate in DMSO: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive technical information regarding the solubility and stability of GDC-0927 racemate when using Dimethyl Sulfoxide (DMSO) as a solvent. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The maximum reported solubility of GDC-0927 in DMSO is 83.33 mg/mL, which is equivalent to a concentration of 180.56 mM.[1][2] It is important to note that achieving this concentration may require sonication.
Q2: I'm having trouble dissolving this compound in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving the compound, we recommend the following troubleshooting steps:
-
Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly impact the solubility of GDC-0927.[2] Always use newly opened or properly stored anhydrous DMSO.
-
Apply Sonication: As recommended by suppliers, using an ultrasonic bath can aid in the dissolution of GDC-0927 in DMSO.[1][2]
-
Gentle Warming: Gentle warming of the solution (e.g., to 37°C) can also help increase solubility. However, be cautious and avoid excessive heat, which could potentially degrade the compound.
Q3: How should I store my stock solution of this compound in DMSO?
A3: For optimal stability, stock solutions of GDC-0927 in DMSO should be aliquoted and stored at low temperatures.[2] Repeated freeze-thaw cycles should be avoided as they can lead to product inactivation. Recommended storage conditions are provided in the stability data table below.
Q4: Is GDC-0927 a selective estrogen receptor degrader (SERD)?
A4: Yes, GDC-0927 is a potent, non-steroidal, orally bioavailable selective estrogen receptor (ER) antagonist and degrader (SERD).[1][2][3][4] It functions by binding to the estrogen receptor, inducing a conformational change that leads to the receptor's degradation, thereby inhibiting ER-mediated signaling.[5]
Data Summary
Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| DMSO | 83.33 | 180.56 | Sonication is recommended; use of fresh, non-hygroscopic DMSO is crucial.[1][2] |
Stability and Storage Data
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In DMSO | -80°C | 1-2 years |
| In DMSO | -20°C | 1 year |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[2]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous (dry) DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 2.1668 mL of DMSO to 1 mg of this compound.
-
Initial Mixing: Vortex the solution for 30-60 seconds to facilitate initial dissolution.
-
Sonication: Place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear and all solid has dissolved.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use, as per the stability guidelines.
Visualized Workflows and Pathways
Caption: Mechanism of action for GDC-0927 as a Selective Estrogen Receptor Degrader (SERD).
Caption: Experimental workflow for dissolving this compound in DMSO.
References
- 1. GDC-0927 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gdc-0927 | C28H28FNO4 | CID 87055263 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing GDC-0927 Racemate concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing GDC-0927 racemate in cell culture experiments.
Troubleshooting Guide
Encountering issues during your experiments? This guide provides solutions to common problems when working with GDC-0927.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | - Exceeding the solubility limit of GDC-0927 in the final culture medium. - High final concentration of the solvent (e.g., DMSO). | - Ensure the final concentration of the solvent (e.g., DMSO) is kept low, typically at or below 0.5%[1]. - Prepare a higher concentration stock solution in an appropriate solvent like DMSO and perform serial dilutions into the culture medium. - Vortex the solution immediately and thoroughly after diluting the stock solution into the cell culture medium to ensure even dispersion[1]. |
| Inconsistent or No Biological Effect | - Incorrect concentration range. - Compound degradation. - Cell line not sensitive to ER antagonists. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting range for similar compounds in MCF-7 cells is 1 pM to 1 µM[1]. - Aliquot stock solutions into single-use vials and store at -80°C to minimize freeze-thaw cycles. - Confirm that your cell line expresses the estrogen receptor (ERα). |
| Cell Death or Toxicity Not Related to ER Antagonism | - High solvent concentration. - Off-target effects at high compound concentrations. | - Include a vehicle control (culture medium with the same final concentration of the solvent) in all experiments to assess solvent toxicity[1]. - Lower the concentration of GDC-0927 to a range where target-specific effects are observed. |
Frequently Asked Questions (FAQs)
1. What is GDC-0927 and what is its mechanism of action?
GDC-0927 is a potent, non-steroidal, and orally bioavailable selective estrogen receptor (ER) antagonist and degrader (SERD)[2][3]. Its mechanism of action involves binding to the estrogen receptor, which induces a conformational change that leads to the degradation of the receptor[4]. This inhibition of ER-mediated signaling pathways ultimately suppresses the growth of ER-expressing cancer cells[4].
2. What is the recommended starting concentration for GDC-0927 in cell culture?
The optimal concentration of GDC-0927 will vary depending on the cell line and the specific assay. For the ER-positive breast cancer cell line MCF-7, an IC50 of 0.2 nM for ERα degradation and an EC50 of 0.3 nM for antiproliferative activity have been reported[2]. It is recommended to perform a dose-response (or concentration-response) experiment to determine the optimal working concentration for your specific experimental setup. A common starting range for similar compounds is from 1 pM to 1 µM[1].
3. How should I prepare and store GDC-0927 stock solutions?
GDC-0927 is soluble in DMSO at a concentration of 83.33 mg/mL (180.56 mM)[5]. It is recommended to prepare a high-concentration stock solution in DMSO. For long-term storage, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year[2][5].
4. What are the key considerations for designing a cell-based assay with GDC-0927?
Key considerations include:
-
Cell Line Selection: Ensure the chosen cell line expresses the estrogen receptor (ERα).
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as the GDC-0927 treatment) to account for any effects of the solvent[1].
-
Dose-Response Curve: Determine the optimal concentration range by performing a dose-response experiment.
-
Time-Course Experiment: Evaluate the effect of GDC-0927 over different time points to identify the optimal incubation period.
-
Assay Readout: Select an appropriate assay to measure the desired biological effect, such as a cell proliferation assay (e.g., CellTiter-Glo) or a Western blot to assess ERα degradation.
Experimental Protocols
Protocol 1: Determination of GDC-0927 Antiproliferative Activity using a CellTiter-Glo® Assay
This protocol outlines the steps to assess the effect of GDC-0927 on the proliferation of ER-positive cells.
Materials:
-
ER-positive cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of GDC-0927 in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of GDC-0927 or the vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the GDC-0927 concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: Assessment of ERα Degradation by Western Blot
This protocol describes how to measure the degradation of the ERα protein following treatment with GDC-0927.
Materials:
-
ER-positive cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-ERα and anti-loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of GDC-0927 or a vehicle control for a specific time (e.g., 4 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands.
-
Normalize the ERα band intensity to the loading control.
-
Compare the ERα levels in the GDC-0927-treated samples to the vehicle control to determine the extent of degradation.
-
Visualizations
Caption: GDC-0927 binds to ERα, leading to its degradation and inhibiting gene transcription.
Caption: Workflow for optimizing GDC-0927 concentration in cell culture experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gdc-0927 | C28H28FNO4 | CID 87055263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GDC-0927 | TargetMol [targetmol.com]
Technical Support Center: GDC-0927 Racemate Western Blot Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GDC-0927 Racemate in western blot experiments to assess Estrogen Receptor Alpha (ERα) degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during western blot analysis of ERα levels following treatment with this compound.
1. No or Weak ERα Signal in Untreated Control Lanes
-
Question: I am not detecting a strong ERα band in my vehicle-treated control cells. What could be the issue?
-
Answer:
-
Insufficient Protein Load: Ensure you are loading an adequate amount of total protein per lane (typically 20-40 µg for whole-cell lysates). Perform a protein concentration assay (e.g., BCA or Bradford) to accurately determine the protein concentration of your lysates.
-
Low ERα Expression in Cell Line: Confirm that the cell line you are using expresses sufficient levels of ERα. MCF-7 and T-47D are commonly used breast cancer cell lines with high ERα expression.
-
Antibody Issues:
-
Verify that your primary antibody is validated for western blotting and recognizes ERα.
-
Use a recommended antibody dilution. You may need to perform a titration to determine the optimal concentration.
-
Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary) and is used at the correct dilution.
-
-
Poor Transfer: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. If transfer is inefficient, optimize the transfer time and voltage. For a large protein like ERα (~66 kDa), a wet transfer is often more efficient than a semi-dry transfer.
-
2. No Apparent Degradation of ERα with GDC-0927 Treatment
-
Question: I do not observe a decrease in the ERα band intensity after treating my cells with this compound. Why is this happening?
-
Answer:
-
Suboptimal GDC-0927 Concentration or Incubation Time: Ensure you are using an effective concentration of GDC-0927. The IC50 for ERα degradation by GDC-0927 in MCF-7 cells is approximately 0.1 nM.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions. The incubation time should also be optimized; a time course experiment (e.g., 4, 8, 12, 24 hours) can help identify the optimal treatment duration.
-
Compound Inactivity: Confirm the integrity and activity of your this compound stock. Ensure it has been stored correctly.
-
Inclusion of a Positive Control: It is crucial to include a positive control for ERα degradation, such as Fulvestrant (another well-characterized SERD), to validate that the experimental system is capable of detecting degradation.
-
Proteasome Inhibition Control: To confirm that the degradation is proteasome-mediated, include a control where cells are co-treated with GDC-0927 and a proteasome inhibitor (e.g., MG132). In this condition, ERα levels should be restored or "rescued" from degradation.
-
3. High Background on the Western Blot
-
Question: My western blot has high background, making it difficult to interpret the results. How can I reduce the background?
-
Answer:
-
Blocking: Ensure adequate blocking of the membrane. Block for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). Some antibodies perform better with a specific blocking agent, so check the antibody datasheet.
-
Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST).
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to increased background. Try using a more dilute antibody solution.
-
Membrane Handling: Handle the membrane with clean forceps and wear gloves to avoid contamination. Ensure the membrane does not dry out at any point during the procedure.
-
4. Multiple Bands or Unexpected Band Sizes for ERα
-
Question: I am seeing multiple bands or a band at an unexpected molecular weight for ERα. What does this mean?
-
Answer:
-
Protein Isoforms or Modifications: ERα can exist in different isoforms and can be subject to post-translational modifications, which may result in bands of different molecular weights.
-
Protein Degradation: The presence of lower molecular weight bands could indicate degradation of ERα by proteases in your sample. Ensure that you use protease inhibitors in your lysis buffer and keep your samples on ice.
-
Non-specific Antibody Binding: The antibody may be cross-reacting with other proteins. Check the antibody datasheet for information on its specificity. Running appropriate controls, such as lysates from ERα-negative cells, can help determine if the bands are non-specific.
-
Quantitative Data Summary
The following table summarizes the in vitro efficacy of GDC-0927 in ERα degradation.
| Compound | Cell Line | Assay | Metric | Value |
| GDC-0927 | MCF-7 | In-cell Western | ERα Degradation Efficacy | 97% |
| GDC-0927 | MCF-7 | In-cell Western | ERα Degradation IC50 | 0.1 nM[1] |
Experimental Protocols
Detailed Methodology for ERα Degradation Western Blot
This protocol is designed for assessing ERα degradation in MCF-7 cells treated with this compound.
1. Cell Culture and Treatment:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Plate cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Include a positive control for degradation (e.g., 100 nM Fulvestrant) and a proteasome inhibitor control (e.g., co-treatment with 10 µM MG132 and GDC-0927).
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.
Visualizations
Signaling Pathway of GDC-0927 Action
Caption: GDC-0927 binds to ERα, leading to its degradation via the proteasome and inhibiting cell proliferation.
Experimental Workflow for ERα Degradation Western Blot
Caption: Workflow for assessing ERα degradation using Western Blot.
References
Interpreting unexpected results in GDC-0927 Racemate viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in GDC-0927 racemate viability assays. GDC-0927 is a potent, non-steroidal, orally bioavailable selective estrogen receptor (ER) antagonist and degrader (SERD).[1][2] It functions by not only blocking ER signaling but also by inducing the degradation of the ERα protein.[3][4][5] Understanding its mechanism is key to interpreting viability assay results.
Troubleshooting Guide
Unexpected results in cell viability assays can arise from various factors, ranging from experimental technique to specific cellular responses to GDC-0927. This guide addresses common issues in a question-and-answer format.
Q1: Why am I observing higher than expected cell viability (apparent resistance) in my ER-positive breast cancer cell line treated with GDC-0927?
Possible Cause 1: Sub-optimal Assay Conditions
-
Inadequate Incubation Time: The cytotoxic effects of GDC-0927, which acts in part by inducing DNA damage and cell cycle arrest, may not be fully apparent at early time points. Incubation times of 72 hours or longer are often necessary to observe a significant impact on cell viability.[6]
-
Incorrect Cell Seeding Density: If cells are seeded too densely, they may become confluent before the compound has had sufficient time to exert its effect. Conversely, if seeded too sparsely, the population may not be healthy enough for robust assay performance. It is crucial to optimize cell seeding density for each cell line.[6]
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can lead to increased concentrations of media components and the drug, affecting cell growth and viability. To mitigate this, it is recommended to fill the outer wells with sterile PBS or media without cells and use only the inner wells for the experiment.[6]
Possible Cause 2: Cellular Resistance Mechanisms
-
ESR1 Mutations: Mutations in the estrogen receptor 1 gene (ESR1) can lead to ligand-independent activation of the ER pathway, a common mechanism of resistance to endocrine therapies.[7] While GDC-0927 has shown activity against some ESR1 mutants, the specific mutation in your cell line may confer a degree of resistance.
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by upregulating compensatory signaling pathways to bypass the ER blockade. The PI3K/AKT/mTOR pathway is a frequently implicated escape route in ER-positive breast cancer.[8]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Steps & Solutions:
| Troubleshooting Step | Experimental Protocol |
| Optimize Assay Duration | Perform a time-course experiment, measuring cell viability at 24, 48, 72, and 96 hours post-treatment to determine the optimal endpoint. |
| Optimize Cell Seeding Density | Plate a range of cell densities and select the one that results in logarithmic growth throughout the assay duration in the vehicle-treated control wells. |
| Confirm On-Target Activity | Use Western blotting to verify that GDC-0927 is inducing the degradation of ERα in your cell line. A lack of degradation suggests a primary resistance mechanism. |
| Investigate Resistance Pathways | If ERα degradation is confirmed but viability remains high, consider investigating the activation status of key nodes in escape pathways (e.g., phospho-AKT, phospho-mTOR) via Western blot. |
| Confirm On-Target Effect with siRNA | To confirm that the observed effects are due to the targeting of ERα, use siRNA to knock down ERα expression. The viability of cells with silenced ERα should be less affected by GDC-0927. |
Q2: My viability assay results are highly variable and not reproducible. What are the common sources of variability?
Possible Cause 1: Inconsistent Cell Culture and Plating
-
Uneven Cell Seeding: A non-homogenous cell suspension will lead to well-to-well variability in cell number.[6]
-
Cell Clumping: Clumps of cells can lead to inaccurate cell counting and uneven growth.[6]
-
Passage Number: The characteristics of cell lines can change over time with increasing passage number. High-passage-number cells may exhibit altered growth rates and drug sensitivity.
Possible Cause 2: Pipetting and Reagent Issues
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, drug dilutions, or assay reagents is a major source of variability.[6]
-
Reagent Quality: Expired or improperly stored assay reagents can lead to inconsistent results.[6]
-
Incomplete Solubilization (MTT/MTS assays): Incomplete solubilization of the formazan crystals in MTT or related assays will result in artificially low absorbance readings.
Troubleshooting Steps & Solutions:
| Troubleshooting Step | Experimental Protocol |
| Standardize Cell Handling | Ensure a single-cell suspension before plating by gentle but thorough mixing. Use a consistent and validated cell counting method. |
| Improve Pipetting Technique | Calibrate pipettes regularly. When adding reagents, place the pipette tip below the surface of the liquid without touching the bottom of the well to avoid disturbing the cells.[6] |
| Perform Quality Control on Reagents | Always use fresh reagents prepared according to the manufacturer's instructions. Ensure complete solubilization of formazan in MTT assays. |
| Monitor Cell Health | Regularly check cells for viability and morphology. Use a viability dye to exclude dead cells from your analysis, especially when using flow cytometry. |
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of GDC-0927? A: GDC-0927 is a selective estrogen receptor degrader (SERD). It acts as a competitive antagonist of the estrogen receptor alpha (ERα), blocking its signaling. Additionally, it induces the proteasomal degradation of the ERα protein, reducing the total amount of receptor available to drive tumor growth.[2][4][5]
Q: Which cell viability assays are recommended for use with GDC-0927? A: Several assays are suitable, with the choice often depending on available equipment and specific experimental questions.
-
Metabolic-based assays (MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells as an indicator of viability.[9]
-
ATP-based assays (e.g., CellTiter-Glo): These luminescent assays quantify the amount of ATP present, which correlates with the number of viable cells.
-
Real-time cytotoxicity assays: These assays use fluorescent dyes to continuously monitor cell death over time.
Q: Are there known off-target effects of GDC-0927 that could influence viability assays? A: While GDC-0927 is designed to be a selective ERα antagonist and degrader, all small molecule inhibitors have the potential for off-target effects.[10] If you suspect off-target effects are influencing your results, it is crucial to perform control experiments, such as using siRNA to knock down ERα, to confirm that the observed phenotype is indeed due to the intended mechanism of action.
Quantitative Data Summary
The following table provides an example of how to present quantitative data from GDC-0927 viability assays. Actual IC50 values will vary depending on the cell line and experimental conditions.
| Cell Line | ER Status | GDC-0927 IC50 (nM) | Fold Decrease in ERα Protein (at 100 nM, 24h) |
| MCF-7 | ERα-positive | Example: 1-10 | Example: >80% |
| T-47D | ERα-positive | Example: 5-20 | Example: >75% |
| MDA-MB-231 | ERα-negative | Example: >10,000 | Example: Not Applicable |
Experimental Protocols
1. Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of GDC-0927 in complete culture medium at 2X the final desired concentrations. Remove the medium from the wells and add 100 µL of the GDC-0927 dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 72 hours).[9]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Western Blot for ERα Degradation
-
Cell Lysis: After treatment with GDC-0927 for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
3. siRNA Knockdown of ERα
-
Transfection Preparation: The day before transfection, seed cells so they will be 60-80% confluent at the time of transfection.[11]
-
Complex Formation: Dilute ERα-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.[11]
-
Transfection: Add the siRNA-lipid complexes to the cells. Incubate for 24-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells and assess the efficiency of ERα knockdown by Western blot or qRT-PCR.
-
Subsequent Assays: Once knockdown is confirmed, the cells can be used for downstream applications, such as viability assays with GDC-0927 treatment.
Visualizations
Caption: Simplified ER-alpha signaling pathway and the mechanism of action of GDC-0927.
Caption: General experimental workflow for a GDC-0927 cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ligands specify estrogen receptor alpha nuclear localization and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Estrogen receptor alpha (ERα) regulates PARN-mediated nuclear deadenylation and gene expression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
GDC-0927 Racemate Degradation Kinetics Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the GDC-0927 racemate degradation kinetics assay.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a this compound degradation kinetics assay?
A1: The primary purpose is to determine the rate at which the individual enantiomers of GDC-0927 degrade under various stress conditions, such as heat, humidity, light, and different pH values. This information is crucial for establishing the compound's stability profile, identifying potential degradation products, and determining appropriate storage conditions and shelf-life.
Q2: Why is it important to analyze the degradation of each enantiomer separately?
A2: GDC-0927 is a racemic mixture, meaning it contains equal amounts of two enantiomers.[1][2] These enantiomers can have different pharmacological activities and toxicity profiles. They may also degrade at different rates, a phenomenon known as stereoselective degradation. Therefore, it is essential to monitor each enantiomer independently to ensure the safety and efficacy of the drug product throughout its lifecycle.
Q3: What are the typical stress conditions applied in a GDC-0927 degradation study?
A3: Typical stress conditions are based on ICH guidelines for stability testing and include:
-
Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Humidity: High relative humidity (e.g., 75% RH, 90% RH).
-
Photostability: Exposure to UV and visible light.
-
pH Stress: Incubation in acidic, neutral, and alkaline solutions (e.g., 0.1 N HCl, pH 7.0 buffer, 0.1 N NaOH).
-
Oxidative Stress: Exposure to an oxidizing agent (e.g., hydrogen peroxide).
Q4: What analytical technique is most suitable for a this compound degradation kinetics assay?
A4: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most suitable technique.[3][4][5] This method allows for the separation and quantification of the individual enantiomers of GDC-0927 and their degradation products in a single run.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or no separation of GDC-0927 enantiomers. | 1. Inappropriate chiral stationary phase (CSP). 2. Mobile phase composition is not optimal. 3. Column temperature is too high or too low. 4. Flow rate is not optimized. | 1. Screen different types of CSPs (e.g., polysaccharide-based, protein-based). 2. Adjust the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). The addition of a small amount of an acidic or basic additive may also improve separation. 3. Optimize the column temperature. Lower temperatures often improve chiral resolution. 4. Vary the flow rate to find the optimal balance between resolution and analysis time. |
| Co-elution of degradation products with one or both GDC-0927 enantiomers. | 1. The chromatographic method lacks sufficient resolution. 2. The degradation product has a similar retention time to the parent enantiomer. | 1. Modify the mobile phase composition or gradient to improve the separation of all peaks. 2. Use a different CSP or a column with a different chemistry. 3. Employ a mass spectrometer (LC-MS) to confirm the identity of the co-eluting peaks. |
| Inconsistent or non-reproducible peak areas. | 1. Instability of the sample in the autosampler. 2. Inconsistent injection volume. 3. Fluctuation in detector response. | 1. Ensure the autosampler is temperature-controlled to prevent further degradation of the sample. 2. Check the autosampler for proper functioning and perform a calibration. 3. Allow the detector lamp to warm up sufficiently. Check for any fluctuations in the lamp's intensity. |
| Unexpectedly fast or slow degradation of GDC-0927. | 1. Stress conditions are too harsh or too mild. 2. The concentration of the stressor (e.g., acid, base, oxidizing agent) is incorrect. 3. The formulation excipients are protecting or accelerating the degradation. | 1. Adjust the temperature, humidity, or light intensity to achieve a target degradation of 5-20% over the study period. 2. Verify the concentration of all stressor solutions. 3. If studying a formulated product, consider the potential interactions between GDC-0927 and the excipients. |
| Appearance of new, unidentified peaks in the chromatogram. | 1. Formation of degradation products. 2. Contamination of the sample or mobile phase. | 1. Use a diode array detector (DAD) or a mass spectrometer (MS) to obtain spectral information about the new peaks to aid in their identification. 2. Run a blank injection of the mobile phase and sample solvent to check for contamination. |
Experimental Protocols
Protocol 1: this compound Forced Degradation Study
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in a solid state in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated chiral HPLC method capable of separating the two enantiomers of GDC-0927 and their degradation products.
Protocol 2: Chiral HPLC Method for GDC-0927 Enantiomers
Objective: To develop and validate a chiral HPLC method for the separation and quantification of GDC-0927 enantiomers.
Methodology:
-
Instrumentation: HPLC system with a UV or DAD detector.
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) with a small amount of a basic additive like diethylamine (DEA) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by the UV spectrum of GDC-0927.
-
Injection Volume: 10 µL.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Quantitative Data Summary
Table 1: Hypothetical Degradation of GDC-0927 Enantiomers under Thermal Stress (60°C)
| Time (hours) | Enantiomer 1 Remaining (%) | Enantiomer 2 Remaining (%) | Total Degradation Products (%) |
| 0 | 100.0 | 100.0 | 0.0 |
| 24 | 95.2 | 92.8 | 6.0 |
| 48 | 90.5 | 85.6 | 11.9 |
| 72 | 85.8 | 78.9 | 17.6 |
Table 2: Hypothetical Degradation of GDC-0927 Enantiomers under Acidic Conditions (0.1 N HCl at 60°C)
| Time (hours) | Enantiomer 1 Remaining (%) | Enantiomer 2 Remaining (%) | Total Degradation Products (%) |
| 0 | 100.0 | 100.0 | 0.0 |
| 4 | 92.1 | 93.5 | 7.2 |
| 8 | 84.5 | 87.2 | 14.1 |
| 12 | 77.3 | 81.0 | 20.8 |
Visualizations
Caption: Experimental workflow for this compound degradation kinetics assay.
Caption: Troubleshooting decision tree for poor enantiomeric separation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Preventing GDC-0927 Racemate precipitation in media
Welcome to the technical support center for GDC-0927. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of GDC-0927 in in vitro experiments and to troubleshoot common issues, such as precipitation in cell culture media.
Troubleshooting Guide
Issue: Immediate Precipitation of GDC-0927 Racemate Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often referred to as "crashing out," is a common challenge when adding a hydrophobic compound dissolved in an organic solvent like DMSO to an aqueous solution such as cell culture media. This occurs because the compound's solubility drastically decreases as the DMSO is diluted.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of GDC-0927 in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of GDC-0927 in your specific cell culture medium by performing a solubility test. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media to ensure gradual and even dispersion. |
| Low Media Temperature | The solubility of many compounds, including GDC-0927, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| High DMSO Concentration | While DMSO is an excellent solvent for GDC-0927, high final concentrations in the media can be toxic to cells and may still lead to precipitation upon slight temperature or pH shifts. | Aim for a final DMSO concentration of less than 0.5% (v/v) in your culture media. If a higher concentration of GDC-0927 is required, consider using a co-solvent system if compatible with your cell line. |
Issue: this compound Precipitates Over Time in the Incubator
Question: My GDC-0927 solution is clear initially, but after a few hours or days in the incubator, I observe a precipitate. What could be the reason?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture media over time.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term experiments, evaporation of media can increase the concentration of all components, including GDC-0927, potentially pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated environmental chamber. |
| Interaction with Media Components | GDC-0927 may interact with salts, proteins (especially in serum), or other components in the media over time, leading to the formation of insoluble complexes.[1] | Test the stability of GDC-0927 in your specific cell culture medium over the intended duration of your experiment. If precipitation is observed, you may need to refresh the media with a freshly prepared GDC-0927 solution more frequently. |
| pH Shift | The CO2 environment in an incubator is designed to maintain the pH of the media. However, improper buffering or prolonged culture times can lead to pH shifts that may affect the solubility of GDC-0927. | Ensure your media is properly buffered for the CO2 concentration in your incubator. For long-term experiments, monitor the media color (if it contains a pH indicator) and change the media as needed. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is the recommended solvent for preparing high-concentration stock solutions of GDC-0927.[2][3] A stock solution of 10 mM in DMSO is commonly used. Ensure the use of newly opened, high-quality DMSO, as hygroscopic DMSO can negatively impact solubility.[3] Sonication may be recommended to fully dissolve the compound.[2]
Q2: How should I store my GDC-0927 stock solution?
A2: Store the DMSO stock solution at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. When stored at -80°C, the solution is stable for up to two years, and at -20°C, for up to one year.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in your cell culture should ideally be below 0.5% (v/v) to minimize solvent-induced toxicity to your cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: How can I determine the maximum soluble concentration of GDC-0927 in my specific cell culture medium?
A4: You can perform a simple solubility test. Prepare a serial dilution of your GDC-0927 DMSO stock and add it to your pre-warmed cell culture medium. Incubate under your experimental conditions and observe for any signs of precipitation at different time points. The highest concentration that remains clear is your maximum working soluble concentration.
Q5: Is the racemate of GDC-0927 the active form?
A5: GDC-0927 is a selective estrogen receptor (ER) degrader. While many biological effects are stereospecific, the racemate is what is commonly available for research purposes and has been shown to be a potent inhibitor of ER-α activity.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in Cell Culture Media
This protocol is designed to minimize the risk of precipitation when preparing working solutions of GDC-0927 for in vitro assays.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Aliquot and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To minimize the risk of precipitation, first, dilute your 10 mM stock solution in DMSO to a lower concentration (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Add a small volume of the DMSO stock (either the 10 mM or the 1 mM intermediate) to the pre-warmed medium while gently vortexing or swirling. For example, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM stock to 999 µL of medium.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determination of Maximum Soluble Concentration of this compound
This protocol helps to determine the highest concentration of GDC-0927 that remains soluble in your specific cell culture medium under your experimental conditions.
-
Prepare a Serial Dilution of GDC-0927 in DMSO:
-
Start with your 10 mM GDC-0927 stock solution and prepare a 2-fold serial dilution in DMSO.
-
-
Add to Media:
-
In a 96-well plate or microcentrifuge tubes, add a fixed volume of each DMSO dilution to a corresponding well/tube containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media.
-
Include a DMSO-only control.
-
-
Incubate and Observe:
-
Incubate the plate/tubes at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance at 600 nm; an increase in absorbance indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under those specific conditions.
-
Visualizations
Caption: Workflow for preparing this compound solutions to prevent precipitation.
References
GDC-0927 Racemate vehicle control for in vivo experiments
A Technical Support Center for GDC-0927 Racemate Vehicle Control in In Vivo Experiments.
This guide provides troubleshooting advice and frequently asked questions for researchers using the this compound in in vivo experiments. It focuses on the critical aspect of selecting and preparing an appropriate vehicle control to ensure reliable and reproducible results.
Troubleshooting Guide
This section addresses common problems encountered during the preparation and administration of this compound and its vehicle control.
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitation | The compound has low solubility in the chosen vehicle. | 1. Sonication: Use a sonicator to aid dissolution. 2. Heating: Gently warm the mixture (if the compound is heat-stable). 3. pH Adjustment: Modify the pH of the vehicle to improve solubility. 4. Co-solvents: Include a co-solvent such as DMSO, ethanol, or PEG. |
| Vehicle-Induced Toxicity or Stress in Animals | The vehicle itself is causing adverse effects, confounding the experimental results. | 1. Lower Co-solvent Concentration: Reduce the percentage of co-solvents like DMSO or ethanol. 2. Alternative Vehicle: Consider a different vehicle system (e.g., an aqueous suspension with a surfactant). 3. Acclimatization: Allow animals to acclimatize to the vehicle with blank injections before the study begins. |
| Inconsistent Results Between Experiments | Variability in vehicle preparation or administration is affecting the compound's bioavailability. | 1. Standardized Protocol: Ensure a strict, standardized protocol for vehicle and formulation preparation is followed by all personnel. 2. Fresh Preparations: Prepare the formulation fresh for each experiment to avoid degradation or precipitation over time. 3. Homogeneity: Ensure the formulation is a homogenous suspension or solution before each administration. |
Frequently Asked Questions (FAQs)
1. What is the purpose of a vehicle control in in vivo experiments?
A vehicle control group is administered the same solution as the experimental group but without the active compound. This is crucial to distinguish the effects of the compound from any potential effects of the vehicle itself, ensuring that observed outcomes are directly attributable to the drug.
2. How do I select an appropriate vehicle for this compound?
The selection of a vehicle depends on the physicochemical properties of the this compound, particularly its solubility. For poorly water-soluble compounds, a multi-component vehicle is often necessary. A common starting point is a formulation containing a suspending agent, a surfactant, and a buffer.
3. What are the common components of a vehicle for a poorly soluble compound?
| Component | Example | Purpose |
| Suspending Agent | Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC) | Increases viscosity to help keep the compound suspended. |
| Surfactant/Solubilizing Agent | Tween 80, Polysorbate 20 | Wets the compound particles and prevents aggregation, improving solubility. |
| Buffer | Phosphate-buffered saline (PBS), Citrate buffer | Maintains a stable pH, which can be critical for compound stability and solubility. |
| Co-solvent | DMSO, PEG 400, Ethanol | Used in small quantities to initially dissolve the compound before dilution in the aqueous phase. |
4. What is a racemate, and how does it affect my in vivo study?
A racemate is a mixture containing equal amounts of left- and right-handed enantiomers of a chiral molecule. It is important to use the racemate in the vehicle control if the therapeutic agent being tested is also a racemate. This ensures that any observed effects are not due to the presence of a specific enantiomer that might have off-target effects.
Experimental Protocol: Vehicle Preparation
This protocol provides a general method for preparing a common vehicle formulation for a poorly soluble compound like the this compound.
Materials:
-
0.5% (w/v) Carboxymethylcellulose (CMC)
-
0.1% (v/v) Tween 80
-
Sterile water for injection
-
This compound
Procedure:
-
Prepare the Vehicle:
-
Slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully dissolved. This may take several hours.
-
Add 0.1 mL of Tween 80 to the CMC solution and mix thoroughly.
-
-
Prepare the this compound Formulation:
-
Weigh the required amount of this compound.
-
Create a paste by adding a small amount of the prepared vehicle to the compound powder.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired concentration.
-
Ensure the final formulation is a uniform suspension before administration.
-
Visualizations
Caption: A decision-making workflow for selecting an appropriate in vivo vehicle.
Caption: A hypothetical signaling pathway for a PI3K inhibitor like GDC-XXXX.
Technical Support Center: Addressing GDC-0927 Racemate Resistance in Cell Line Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the selective estrogen receptor degrader (SERD), GDC-0927, in breast cancer cell line models. While extensive data on cell lines with acquired resistance specifically to GDC-0927 is still emerging, the principles of resistance to other SERDs, such as fulvestrant, are highly informative. This guide leverages existing knowledge on endocrine resistance to provide actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: My ER-positive breast cancer cell line (e.g., MCF-7, T47D) is showing reduced sensitivity to GDC-0927. What are the potential mechanisms of resistance?
A1: Resistance to SERDs like GDC-0927 can arise through several mechanisms:
-
Alterations in the Estrogen Receptor (ER):
-
Downregulation of ERα expression: The target of GDC-0927, the estrogen receptor alpha (ERα), may be downregulated, reducing the drug's efficacy.
-
ESR1 gene mutations: Mutations in the ESR1 gene, which encodes ERα, can lead to a constitutively active receptor that no longer requires estrogen for its function and may have reduced affinity for SERDs.
-
-
Activation of Alternative Signaling Pathways: To survive and proliferate, cancer cells can bypass their dependence on ER signaling by activating alternative pathways, such as:
-
PI3K/Akt/mTOR pathway: This is a crucial survival pathway that can be upregulated.
-
MAPK (ERK) pathway: This pathway is involved in cell growth and proliferation.
-
HER2/c-Src signaling: Upregulation of human epidermal growth factor receptor 2 (HER2) and the proto-oncogene tyrosine-protein kinase Src can drive proliferation independently of ER.
-
-
Changes in Cell Cycle Regulation: Alterations in the expression or activity of cell cycle proteins, such as cyclin-dependent kinases (e.g., CDK6) and retinoblastoma protein (Rb), can allow cells to bypass the anti-proliferative effects of GDC-0927.
Q2: How can I experimentally confirm if my cells have developed resistance to GDC-0927?
A2: To confirm resistance, you should perform a dose-response assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of GDC-0927 in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase (fold change) in the IC50 value indicates the development of resistance.
Q3: What are some key molecular markers I should investigate in my GDC-0927 resistant cell line?
A3: Based on known mechanisms of endocrine resistance, we recommend investigating the following:
-
ERα protein levels: Use Western blotting to compare ERα expression between sensitive and resistant cells.
-
ESR1 gene mutations: Sequence the ESR1 gene in your resistant cells to identify potential mutations in the ligand-binding domain.
-
Phosphorylation status of key signaling proteins: Use Western blotting with phospho-specific antibodies to assess the activation of pathways like PI3K/Akt (p-Akt, p-mTOR) and MAPK (p-ERK).
-
Expression of cell cycle regulators: Analyze the protein levels of CDK4, CDK6, cyclin D1, and the phosphorylation status of Rb.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in generating a GDC-0927 resistant cell line. | - GDC-0927 concentration is too high, leading to excessive cell death.- Insufficient duration of drug exposure.- Parental cell line has low intrinsic plasticity. | - Start with a GDC-0927 concentration around the IC50 of the parental line and gradually increase it over several months.- Be patient; developing stable resistance can take 6-12 months.- Consider using a different ER-positive cell line. |
| Resistant phenotype is lost after removing GDC-0927 from the culture medium. | - The resistance mechanism is adaptive and not genetically stable. | - Maintain a low dose of GDC-0927 in the culture medium to sustain the selective pressure.- Re-characterize the cells to confirm the loss of resistance markers. |
| Unexpected changes in cell morphology or growth rate. | - Selection of a sub-clone with different characteristics.- Off-target effects of long-term drug treatment. | - Perform cell line authentication (e.g., STR profiling) to ensure the identity of your cell line.- Characterize the growth kinetics of the resistant line compared to the parental line. |
| No significant change in ERα expression in resistant cells. | - Resistance is mediated by mechanisms other than ERα downregulation, such as ESR1 mutations or activation of bypass signaling pathways. | - Sequence the ESR1 gene.- Perform a broader analysis of signaling pathways (e.g., phospho-kinase array, RNA-seq) to identify activated bypass tracks. |
Quantitative Data Summary
The following tables provide expected baseline IC50 values and potential fold changes upon resistance development. Note that the data for GDC-0927 resistance is extrapolated from studies on fulvestrant, another SERD, and should be experimentally verified.
Table 1: Baseline IC50 of GDC-0927 in Sensitive Breast Cancer Cell Lines (Placeholder)
| Cell Line | GDC-0927 IC50 (nM) | Reference |
| MCF-7 | User to determine experimentally | - |
| T47D | User to determine experimentally | - |
Table 2: Expected Fold Change in IC50 in GDC-0927 Resistant Cell Lines (Based on Fulvestrant Data)
| Cell Line | Drug | Approximate Fold Change in IC50 (Resistant vs. Sensitive) | Reference (for Fulvestrant) |
| MCF-7 | Fulvestrant | >100 | [1] |
| T47D | Fulvestrant | >100 | [1] |
Experimental Protocols
Protocol 1: Generation of GDC-0927 Resistant Cell Lines (Adapted from Fulvestrant Resistance Protocols)
This protocol describes a method for generating GDC-0927 resistant breast cancer cell lines by continuous exposure to escalating drug concentrations.[1]
Materials:
-
Parental ER-positive breast cancer cell line (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
GDC-0927 (stock solution in DMSO)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Methodology:
-
Determine Baseline IC50: Perform a dose-response experiment to determine the IC50 of GDC-0927 in the parental cell line.
-
Initial Chronic Treatment: Culture the parental cells in their complete medium supplemented with GDC-0927 at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (this may take several weeks to months), gradually increase the concentration of GDC-0927 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring: At each concentration step, monitor the cells for viability and proliferation. Expect periods of increased cell death followed by the outgrowth of a resistant population.
-
Establishment of Resistant Line: Continue the dose escalation until the cells are able to proliferate in a high concentration of GDC-0927 (e.g., 100-1000 nM). This process can take 6-12 months.
-
Characterization: Once a resistant line is established, characterize it by determining its IC50 for GDC-0927 and analyzing the molecular markers of resistance as described in the FAQs.
-
Maintenance: Culture the established resistant cell line in the continuous presence of a maintenance concentration of GDC-0927 (e.g., the final concentration used for selection) to maintain the resistant phenotype.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Parental and GDC-0927 resistant cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
GDC-0927 serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of GDC-0927. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis
Materials:
-
Parental and GDC-0927 resistant cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-p-Akt, anti-p-ERK, anti-CDK6, anti-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: GDC-0927 action on the ER signaling pathway.
Caption: Key mechanisms of resistance to GDC-0927.
Caption: Workflow for generating resistant cell lines.
References
GDC-0927 Racemate lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GDC-0927 Racemate. The information provided is intended to help address common issues that may be encountered during experimentation, which could be perceived as lot-to-lot variability.
Frequently Asked Questions (FAQs)
1. What is GDC-0927 and what is its mechanism of action?
GDC-0927 (also known as SRN-927) is a potent, orally bioavailable, non-steroidal selective estrogen receptor (ER) antagonist and degrader (SERD).[1][2][3][4] Its primary mechanism of action is to bind to the estrogen receptor, inducing a conformational change that leads to the degradation of the receptor.[5] This action blocks ER-mediated signaling pathways, which are crucial for the growth and survival of ER-positive cancer cells.[5] Studies have shown that GDC-0927 can suppress ER transcriptional activity by significantly slowing the intranuclear mobility of the estrogen receptor.[6]
2. What are the recommended storage conditions for GDC-0927?
Proper storage is critical to maintain the integrity of GDC-0927. For long-term storage, it is recommended to store the compound as a powder.
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 2 years |
| In solvent at -20°C | 1 year |
Source:[1]
To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon preparation.[1]
3. How should I dissolve GDC-0927 for in vitro experiments?
GDC-0927 is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of up to 83.33 mg/mL (180.56 mM).[1][4] It is important to use freshly opened, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact solubility.[1] Ultrasonic treatment may be needed to fully dissolve the compound.[1]
4. Are there established protocols for in vivo administration of GDC-0927?
Yes, for in vivo experiments, GDC-0927 can be formulated for oral administration. A common method involves preparing a stock solution in DMSO and then diluting it with a vehicle suitable for the animal model. One such vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
This formulation can achieve a solubility of at least 2.08 mg/mL.[1] It is recommended to prepare the working solution fresh on the day of use.[1]
5. Have any off-target effects of GDC-0927 been reported?
While GDC-0927 is a selective estrogen receptor antagonist, it is important to consider potential off-target effects in any experiment. One study noted that GDC-0927 showed no significant off-target activity at concentrations below 1 µM.[7] However, researchers should always include appropriate controls in their experiments to account for any potential unforeseen off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Inconsistent results in cellular assays, such as proliferation or viability assays, can often be mistaken for lot-to-lot variability of the compound. Here are some steps to troubleshoot this issue:
Potential Cause & Solution
-
Improper Storage: Ensure that the compound has been stored correctly according to the recommended conditions. Degradation due to improper storage can lead to reduced potency.
-
Inaccurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent concentrations of GDC-0927 in your assays.
-
Cell Line Integrity: Regularly perform cell line authentication and mycoplasma testing to ensure the health and identity of your cells.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 2: Precipitation of GDC-0927 in Solution
Precipitation of the compound can lead to inaccurate dosing and inconsistent results.
Potential Cause & Solution
-
Solvent Quality: As mentioned, the hygroscopic nature of DMSO can affect solubility. Always use fresh, anhydrous DMSO.[1]
-
Solution Aging: For in vivo studies, it is recommended to use freshly prepared working solutions.[1] Older solutions may be more prone to precipitation.
-
Temperature Changes: Rapid temperature changes can cause the compound to fall out of solution. Allow solutions to come to room temperature slowly before use.
-
Incorrect Solvent for Final Dilution: When diluting a DMSO stock solution into an aqueous buffer for in vitro assays, ensure the final DMSO concentration is low enough to maintain solubility and not be toxic to the cells.
Experimental Protocols
In Vitro MCF-7 Cell Proliferation Assay
This protocol is a general guideline for assessing the anti-proliferative effects of GDC-0927 on ER+ breast cancer cells.
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of GDC-0927 in anhydrous DMSO.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, prepare serial dilutions of GDC-0927 in culture media. Remove the old media from the cells and add the media containing the different concentrations of GDC-0927. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the GDC-0927 concentration and fitting the data to a dose-response curve. GDC-0927 has a reported IC50 of 0.1 nM in MCF-7 proliferation assays.[3]
Visualizations
GDC-0927 Mechanism of Action
Caption: GDC-0927 blocks estrogen-mediated signaling by inducing ER degradation.
Decision Tree for GDC-0927 Solution Preparation
Caption: Decision tree for preparing GDC-0927 solutions for experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GDC-0927 (SRN-927, RG6047) | SERD | Probechem Biochemicals [probechem.com]
- 4. GDC-0927 | TargetMol [targetmol.com]
- 5. Gdc-0927 | C28H28FNO4 | CID 87055263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of GDC-0927 Racemate and Tamoxifen in Estrogen Receptor-Positive Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of GDC-0927 Racemate, a selective estrogen receptor degrader (SERD), and Tamoxifen, a selective estrogen receptor modulator (SERM). The focus is on their performance in estrogen receptor-positive (ER+) breast cancer models, particularly in the context of Tamoxifen resistance. This document summarizes key experimental data, outlines methodologies, and visualizes the distinct mechanisms of action and relevant signaling pathways.
Executive Summary
GDC-0927 and Tamoxifen represent two distinct classes of endocrine therapies targeting the estrogen receptor, a key driver in the majority of breast cancers. Tamoxifen, a long-standing cornerstone of ER+ breast cancer treatment, acts by competitively inhibiting estrogen binding to the ER.[1][2] In contrast, GDC-0927 not only antagonizes the receptor but also induces its degradation, offering a potential advantage in tumors that have developed resistance to Tamoxifen.[3][4] Preclinical evidence demonstrates that GDC-0927 effectively induces tumor regression in Tamoxifen-resistant xenograft models, a setting where Tamoxifen would be expected to have minimal efficacy.[1][3]
Data Presentation: Preclinical Efficacy
The following tables summarize the key characteristics and preclinical efficacy data for this compound and Tamoxifen.
Table 1: Compound Characteristics
| Feature | This compound | Tamoxifen |
| Drug Class | Selective Estrogen Receptor Degrader (SERD)[3] | Selective Estrogen Receptor Modulator (SERM)[2] |
| Mechanism of Action | Antagonizes and degrades the estrogen receptor.[3][4] | Competitively inhibits estrogen binding to the estrogen receptor.[1][2] |
| Oral Bioavailability | Yes[5] | Yes[2] |
Table 2: In Vivo Efficacy in a Tamoxifen-Resistant MCF-7 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Outcome | Estrogen Receptor (ERα) Degradation |
| GDC-0927 | 100 mg/kg, oral, daily | Tumor Regression (5 of 8 animals showed tumor regression)[1] | 97%[1][3] |
| Vehicle Control | N/A | Continued Tumor Growth[1] | Not Applicable |
| Tamoxifen (Expected) | Standard Dosing | Minimal to no tumor growth inhibition (as this is a tamoxifen-resistant model) | Does not induce significant ER degradation[6] |
Note: The data for GDC-0927 is derived from a study specifically designed to test its efficacy in a Tamoxifen-resistant model.[1][3] A direct head-to-head comparison with a Tamoxifen arm in the same resistant model was not available in the reviewed literature. The expected outcome for Tamoxifen is based on the nature of the resistant model.
Experimental Protocols
In Vivo Xenograft Study in a Tamoxifen-Resistant Model
Objective: To evaluate the antitumor efficacy of GDC-0927 in a breast cancer model resistant to Tamoxifen.
Animal Model:
-
Female nude mice.
-
Tumors were established by subcutaneously implanting MCF-7 human breast cancer cells that have been rendered resistant to Tamoxifen.[1]
-
Estradiol pellets (0.72 mg) were subcutaneously implanted to drive tumor growth.[1]
Treatment:
-
Once tumors reached a predetermined size, mice were randomized into treatment and control groups.
-
GDC-0927 Group: Administered orally at a dose of 100 mg/kg daily.[1]
-
Vehicle Control Group: Administered the vehicle solution orally on the same schedule.[1]
Efficacy Assessment:
-
Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors were excised for further analysis, including the measurement of intratumoral ERα levels to assess degradation.[1]
Signaling Pathways and Mechanisms of Action
Estrogen Receptor Signaling Pathway: Tamoxifen vs. GDC-0927
The following diagram illustrates the differential effects of Tamoxifen and GDC-0927 on the estrogen receptor signaling pathway.
Caption: Differential mechanisms of Tamoxifen and GDC-0927 on the estrogen receptor.
PI3K/AKT/mTOR Pathway in Tamoxifen Resistance
Activation of the PI3K/AKT/mTOR signaling pathway is a known mechanism of resistance to Tamoxifen. The following diagram illustrates this pathway and its interaction with the estrogen receptor.
Caption: The role of the PI3K/AKT/mTOR pathway in conferring Tamoxifen resistance.
Conclusion
This compound demonstrates significant preclinical activity in a Tamoxifen-resistant breast cancer model, primarily through its mechanism as a selective estrogen receptor degrader.[1][3] This is in stark contrast to Tamoxifen, which loses its efficacy in this setting due to resistance mechanisms often involving the activation of alternative signaling pathways like PI3K/AKT/mTOR.[7][8] The ability of GDC-0927 to induce robust degradation of the estrogen receptor presents a promising strategy to overcome endocrine resistance in ER+ breast cancer.[3][4] Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of GDC-0927 in patient populations who have progressed on Tamoxifen and other endocrine therapies.
References
- 1. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tamoxifen in early-stage estrogen receptor-positive breast cancer: overview of clinical use and molecular biomarkers for patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tamoxifen induces PI3K activation in uterine cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tamoxifen induces PI3K activation in uterine cancer. | Broad Institute [broadinstitute.org]
A Comparative Guide to Oral SERDs: GDC-0927 Racemate versus Giredestrant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Estrogen Receptor Degraders (SERDs) represent a critical therapeutic class in the treatment of estrogen receptor-positive (ER+) breast cancer. By binding to the estrogen receptor and inducing its degradation, SERDs effectively block ER signaling, a key driver of tumor growth. While fulvestrant, an injectable SERD, has been a clinical mainstay, the development of orally bioavailable SERDs has been a major focus of research to improve patient convenience and potentially efficacy. This guide provides a detailed comparison of two such oral SERDs developed by Genentech: GDC-0927 Racemate and its successor, Giredestrant (GDC-9545).
GDC-0927 was a promising early-generation oral SERD that demonstrated antitumor activity in preclinical models and early clinical trials. However, its development was ultimately discontinued due to challenges with oral bioavailability and the resulting high pill burden.[1] Giredestrant was subsequently developed to address these limitations, aiming for improved potency and pharmacokinetic properties.[1] This guide will objectively compare the available preclinical and clinical data for both compounds, providing insights into their respective profiles.
Mechanism of Action: Targeting the Estrogen Receptor
Both GDC-0927 and Giredestrant are nonsteroidal SERDs that function by binding to the estrogen receptor (ER), including both wild-type and mutant forms. This binding induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4] The degradation of the ER prevents its translocation to the nucleus, thereby inhibiting the transcription of estrogen-responsive genes that are crucial for tumor cell proliferation.[2][4] This dual mechanism of antagonizing and degrading the ER offers a more complete shutdown of ER signaling compared to selective estrogen receptor modulators (SERMs) like tamoxifen.
Below is a diagram illustrating the signaling pathway of the estrogen receptor and the mechanism of action of SERDs.
Caption: Estrogen Receptor Signaling and SERD Mechanism of Action.
Preclinical Data Comparison
Direct head-to-head preclinical studies comparing GDC-0927 and Giredestrant are not extensively published. However, by examining the individual preclinical profiles, a comparative assessment can be made.
| Parameter | This compound | Giredestrant (GDC-9545) | Reference |
| ER Binding Affinity | Potent | High Potency (IC50 = 0.05 nM) | [5][6] |
| ER Degradation | Demonstrated in all ER+ cell lines tested | Potent degradation efficiency (101% in MCF-7 cells) | [1][3] |
| In Vitro Antiproliferation | Greater potency than fulvestrant, tamoxifen, and other early oral SERDs in multiple ER+ cell lines. | Better antiproliferation activity than known SERDs across multiple cell lines. | [1][7] |
| In Vivo Efficacy | Induced tumor regression in ER+ breast cancer patient-derived xenograft (PDX) models (efficacious dose range: 10–100 mg/kg/day). | Induced tumor regressions as a single agent and in combination with a CDK4/6 inhibitor in an ESR1Y537S mutant PDX and a wild-type ERα tumor model at low doses. | [3][7] |
| Oral Bioavailability | Low (<15%), leading to high pill burden. | Orally bioavailable with predictable pharmacokinetics. | [1][8] |
Giredestrant was specifically designed to improve upon the limitations of GDC-0927, notably its low oral bioavailability.[1] Preclinical data indicates that Giredestrant exhibits superior potency in ER degradation and antiproliferative activity compared to other SERDs.[7]
Clinical Data Comparison
The clinical development of GDC-0927 was limited to a Phase I study before its discontinuation. In contrast, Giredestrant has progressed through extensive clinical evaluation.
Pharmacokinetics
| Parameter | This compound (Phase I) | Giredestrant (GDC-9545) (Phase Ia/Ib) | Reference |
| Dosing | Once daily oral administration | Once daily oral administration | [3][9] |
| Absorption | Predictable pharmacokinetics | Rapidly absorbed | [8][10] |
| Half-life | Supported once-daily dosing | Supports once-daily dosing | [3][8] |
| Accumulation | ~1.6-fold accumulation observed | Dose-proportional increase in exposure from 10 to 250 mg | [2][8] |
| Key Limitation | High pill burden required to achieve therapeutic exposure | Well-tolerated across a range of doses | [1][9] |
Safety and Tolerability
Both GDC-0927 and Giredestrant have demonstrated acceptable safety profiles in their respective clinical trials.
| Adverse Events (Most Common) | This compound (Phase I) | Giredestrant (GDC-9545) (Phase Ia/Ib) | Reference |
| Gastrointestinal | Nausea, constipation, diarrhea, vomiting | Nausea, diarrhea | [2][9] |
| General | Fatigue, hot flush, arthralgia, back pain | Fatigue, arthralgia | [2][9] |
| Cardiovascular | - | Dose-dependent asymptomatic bradycardia (no clinically significant changes in cardiac outcomes) | [9] |
The maximum tolerated dose (MTD) was not reached for GDC-0927 in its Phase I trial.[2] Similarly, for Giredestrant, no dose-limiting toxicities were observed in the Phase Ia/b study.[9]
Clinical Activity
| Outcome | This compound (Phase I) | Giredestrant (GDC-9545) (Phase Ia/Ib and beyond) | Reference |
| Target Engagement | >90% reduction in [18F]-fluoroestradiol (FES) uptake in PET scans. | Robust ER occupancy. | [2][11] |
| ER Degradation (in patients) | ~40% reduction in ER expression. | Potent ER degradation. | [2][4] |
| Antitumor Activity | Preliminary evidence of antitumor activity in heavily pretreated patients; 29% achieved clinical benefit. | Clinically active in patients who progressed on prior endocrine therapy; clinical benefit observed in all cohorts (48.6% single agent, 81.3% with palbociclib). | [2][9] |
| ESR1 Mutations | Activity observed in patients with and without ESR1 mutations. | Active in patients with ESR1-mutated tumors. | [2][9] |
While GDC-0927 showed signs of clinical activity, Giredestrant has demonstrated more robust and consistent antitumor effects, both as a single agent and in combination with other therapies, leading to its continued development in later-phase trials.[9][12][13][14][15]
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted on GDC-0927 and Giredestrant are proprietary. However, based on published literature, the general methodologies for key experiments are described below.
In Vitro ER Degradation Assay
This assay is crucial for quantifying the ability of a SERD to induce the degradation of the estrogen receptor.
Caption: Workflow for an in vitro ER Degradation Assay.
Methodology:
-
Cell Culture: ER-positive breast cancer cell lines, such as MCF-7, are cultured in appropriate media.[16]
-
Treatment: Cells are treated with a range of concentrations of the test compound (GDC-0927 or Giredestrant) for a specified period.
-
Protein Extraction: After treatment, cells are lysed to extract total cellular proteins.
-
Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection and Analysis: The ERα protein bands are visualized, and their intensity is quantified. The level of ERα is normalized to a loading control (e.g., β-actin) to ensure equal protein loading. The percentage of ER degradation is calculated relative to vehicle-treated control cells.
Breast Cancer Xenograft Models
In vivo efficacy of SERDs is commonly evaluated using xenograft models, where human breast cancer cells or patient-derived tumor tissue is implanted into immunocompromised mice.
Caption: General Workflow for a Breast Cancer Xenograft Study.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tissue.[17]
-
Tumor Implantation:
-
Cell Line-Derived Xenografts (CDX): A suspension of ER+ breast cancer cells (e.g., MCF-7) is injected into the mammary fat pad.[16][18][19][20][21] Estrogen supplementation is often required for the growth of these tumors.[21]
-
Patient-Derived Xenografts (PDX): Small fragments of a patient's tumor are surgically implanted into the mammary fat pad of the mice.[17][22][23][24][25][26]
-
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The investigational drug (GDC-0927 or Giredestrant) is administered orally at various doses.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Immunohistochemical analysis can be performed to assess the levels of ER, proliferation markers (e.g., Ki67), and other relevant biomarkers.
Conclusion
The development trajectory from this compound to Giredestrant illustrates a clear progression in the optimization of oral SERDs. While GDC-0927 demonstrated the potential of this class of drugs with its potent ER degradation and in vivo antitumor activity, its suboptimal pharmacokinetic profile, particularly its low oral bioavailability, was a significant hurdle for clinical development.[1]
Giredestrant successfully addressed these limitations, emerging as a highly potent, orally bioavailable SERD with a favorable pharmacokinetic and safety profile.[7][8] Extensive clinical evaluation has shown its robust antitumor activity in various settings, including in patients with ESR1 mutations, a common mechanism of resistance to endocrine therapies.[9][12][13][14][15] The comprehensive data available for Giredestrant supports its potential as a future standard-of-care endocrine therapy for ER+ breast cancer. This comparative guide highlights the importance of iterative drug design and development in advancing cancer therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Collection - Data from An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen ReceptorâPositive Breast Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 3. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Giredestrant - NCI [dctd.cancer.gov]
- 5. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. roche.com [roche.com]
- 13. targetedonc.com [targetedonc.com]
- 14. roche.com [roche.com]
- 15. roche.com [roche.com]
- 16. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 18. altogenlabs.com [altogenlabs.com]
- 19. researchgate.net [researchgate.net]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 22. oncodesign-services.com [oncodesign-services.com]
- 23. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Effective combination therapies in preclinical endocrine resistant breast cancer models harboring ER mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Patient-Derived Xenograft Models in Breast Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of GDC-0927 Racemate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is continually evolving to overcome resistance mechanisms. GDC-0927 Racemate (referred to as GDC-0927) emerged as a potent, orally bioavailable Selective Estrogen Receptor Degrader (SERD) designed to offer a more profound and durable blockade of ER signaling than previous generations of endocrine therapies. This guide provides a detailed validation of its mechanism of action, supported by comparative experimental data against other SERDs.
Dual Mechanism of Action: Antagonism and Degradation
GDC-0927 exerts its anti-tumor effects through a dual mechanism that targets the estrogen receptor alpha (ERα), the primary driver in the majority of breast cancers.
-
Complete Estrogen Receptor Antagonism : GDC-0927 competitively binds to the ligand-binding domain of ERα. This action prevents the binding of estradiol, the natural ligand, thereby blocking the receptor's activation. This antagonistic effect is crucial for inhibiting both ligand-dependent and the more problematic ligand-independent ER signaling that can arise in resistant tumors.
-
Targeted ERα Degradation : Upon binding, GDC-0927 induces a conformational change in the ERα protein. This altered structure marks the receptor for ubiquitination and subsequent degradation by the proteasome, the cell's protein disposal system. By eliminating the ERα protein, GDC-0927 provides a more complete shutdown of the signaling pathway compared to agents that merely block the receptor.
This combined approach is particularly effective against tumors that have developed resistance to aromatase inhibitors or tamoxifen, often through the acquisition of activating mutations in the ESR1 gene.
Comparative Performance Analysis: GDC-0927 vs. Other SERDs
The efficacy of GDC-0927 has been rigorously evaluated and compared with other key SERDs, including the established first-in-class SERD, fulvestrant, and other investigational oral SERDs.
In Vitro Potency: ERα Degradation and Anti-Proliferative Activity
A critical measure of a SERD's effectiveness is its ability to induce the degradation of ERα, quantified by the half-maximal degradation concentration (DC50), and its capacity to halt cancer cell growth, measured by the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | ERα Degradation (DC50, nM) | Anti-proliferative Activity (IC50, nM) | Citation(s) |
| GDC-0927 | MCF-7 (ESR1 WT) | 0.1 | More potent than fulvestrant, 4-OHT, AZD9496, GDC-0810 | [1][2] |
| Fulvestrant | MCF-7 (ESR1 WT) | 0.44 | - | [1] |
| GDC-0810 | MCF-7 (ESR1 WT) | ~1.0 | - | [3] |
| AZD9496 | CAMA-1 (ESR1 WT) | - | Weaker than camizestrant and fulvestrant | [4] |
| Giredestrant | MCF-7 (ESR1 WT) | 0.06 | - | [1] |
| Fulvestrant | MCF-7 (ESR1 Y537S) | 0.66 | - | [1] |
| Giredestrant | MCF-7 (ESR1 Y537S) | 0.17 | - | [1] |
| WT: Wild-Type. 4-OHT: 4-hydroxytamoxifen. Giredestrant is a next-generation SERD included for comparison. |
GDC-0927 demonstrates superior potency in inhibiting the proliferation of various ER+ breast cancer cell lines when compared directly with fulvestrant, 4-hydroxy tamoxifen, AZD9496, and its predecessor, GDC-0810.[1]
Efficacy in Models of Endocrine Resistance
A key validation for any new endocrine therapy is its performance in clinically relevant resistance settings.
-
Tamoxifen-Resistant Xenografts : In a preclinical model using tamoxifen-resistant MCF-7 breast cancer xenografts, GDC-0927 treatment led to significant tumor regression.[2] This anti-tumor activity was strongly correlated with a marked reduction in intratumoral ERα protein levels, underscoring the importance of efficient receptor degradation in overcoming this form of resistance.[2]
-
ESR1 Mutant Models : Activating mutations in the ESR1 gene are a common mechanism of acquired resistance. A Phase I clinical trial of GDC-0927 provided evidence of its activity in heavily pretreated patients with ER+/HER2- metastatic breast cancer, including those harboring ESR1 mutations such as D538G, Y537S, and Y537N.[5][6] On-treatment biopsies from patients in this trial revealed reduced levels of ER, progesterone receptor (a downstream target of ER), and the proliferation marker Ki-67, confirming on-target activity.
Key Experimental Protocols
The validation of GDC-0927's mechanism of action is supported by a range of standardized preclinical and clinical assays.
In-Cell Western for ERα Degradation
This high-throughput immunocytochemical assay quantifies protein levels directly in cultured cells.
Methodology:
-
Cell Plating: ER+ breast cancer cells (e.g., MCF-7) are seeded in 96-well plates.
-
Compound Incubation: Cells are treated with various concentrations of SERDs for a defined period (e.g., 24 hours).
-
Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent to allow antibody entry.
-
Immunostaining: Cells are incubated with a primary antibody targeting ERα and a fluorescently-tagged secondary antibody. A second set of antibodies for a normalization protein (e.g., actin) is used in parallel.
-
Quantification: A plate reader measures the fluorescence intensity, and the ERα signal is normalized to the control protein to calculate the percentage of degradation.
Tamoxifen-Resistant MCF-7 Xenograft Model
This in vivo model is crucial for assessing efficacy in a resistance setting.
Methodology:
-
Model Generation: Immunocompromised mice are implanted with tamoxifen-resistant MCF-7 cells, typically in the mammary fat pad.
-
Treatment Administration: Once tumors are established, mice are randomized to receive GDC-0927 (orally), a comparator drug, or a vehicle control.
-
Efficacy Assessment: Tumor growth is monitored over time by caliper measurements.
[18F]-Fluoroestradiol (FES)-PET Imaging
This clinical imaging technique provides a non-invasive assessment of target engagement.
Methodology:
-
Baseline Scan: Patients receive an injection of 18F-FES, a radioactive tracer that binds to ER, followed by a PET scan to visualize ER-positive tumors.
-
On-Treatment Scan: After a course of GDC-0927 treatment, the FES-PET scan is repeated.
-
Analysis: A reduction in the FES signal from baseline indicates that GDC-0927 is occupying the estrogen receptor, thus validating target engagement in patients. In a phase I study, GDC-0927 led to a greater than 90% reduction in FES uptake in tumors.[5][7]
Visualizing the Mechanism and Validation Process
GDC-0927 Signaling Pathway and Mechanism of Action
Caption: GDC-0927 blocks ER signaling via antagonism and proteasomal degradation of ERα.
Experimental Validation Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
GDC-0927 Racemate: A Comparative Analysis of Efficacy in ESR1 Wild-Type vs. Mutant Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical efficacy of GDC-0927 Racemate in estrogen receptor 1 (ESR1) wild-type (wt) and mutant (mut) models of breast cancer. The emergence of ESR1 mutations is a key mechanism of acquired resistance to endocrine therapies, making the efficacy of novel agents against these resistant tumors a critical area of investigation.
At a Glance: GDC-0927 Efficacy
| Model Type | ESR1 Status | Efficacy Summary |
| Preclinical (Patient-Derived Xenografts) | Wild-Type & Mutant | Dose-dependent antitumor activity observed in both ESR1-wt and ESR1-mut models.[1][2] Efficacious dose range identified as 10–100 mg/kg/day.[1][2][3] |
| Preclinical (In Vitro) | Not Specified | Potent ERα degradation with an IC50 of 0.1 nM and 97% degradation efficacy. |
| Clinical (Phase I) | Wild-Type & Mutant | Preliminary evidence of antitumor activity in heavily pretreated patients with and without ESR1 mutations.[1][2][4] No correlation was found between baseline ESR1 mutation status and clinical benefit.[1][2] |
| Clinical (Phase I) | Wild-Type | Median Progression-Free Survival (PFS) of 3.52 months in patients without detectable ESR1 mutations (at 1,400 mg dose).[2] |
| Clinical (Phase I) | Mutant | Median Progression-Free Survival (PFS) of 3.55 months in patients with baseline ESR1 mutations (at 1,400 mg dose).[2] |
Mechanism of Action: A Tale of Two Receptors
GDC-0927 is a selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor (ER), inducing a conformational change that leads to its proteasomal degradation.[1][2][3] This dual mechanism of antagonism and degradation is designed to inhibit both ligand-dependent and ligand-independent ER-mediated signaling.
In ESR1 wild-type breast cancer, the ER is typically activated by its ligand, estrogen. This binding event causes the receptor to dimerize and translocate to the nucleus, where it binds to estrogen response elements (EREs) on DNA, driving the transcription of genes involved in cell proliferation.
ESR1 mutations , commonly found in the ligand-binding domain, result in a constitutively active receptor that does not require estrogen for its activity. This leads to constant downstream signaling and tumor growth, rendering therapies that target estrogen production, such as aromatase inhibitors, ineffective.
GDC-0927 is designed to be effective in both scenarios by directly targeting the ER for degradation, regardless of its activation state.
Signaling Pathway Visualization
The following diagrams illustrate the estrogen receptor signaling pathway in both ESR1 wild-type and mutant cells and the proposed mechanism of action for GDC-0927.
Experimental Protocols
While specific, detailed protocols for the preclinical studies of GDC-0927 are not publicly available, the following outlines a general methodology for patient-derived xenograft (PDX) and in vivo studies based on common practices in the field.
Patient-Derived Xenograft (PDX) Model Establishment and In Vivo Efficacy Study
-
Tumor Implantation:
-
Fresh tumor tissue from breast cancer patients (both ESR1-wt and ESR1-mut) is obtained under sterile conditions.
-
Tumor fragments (approximately 20-30 mm³) are subcutaneously implanted into the flanks of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
For ER+ models, slow-release estrogen pellets are often implanted to support initial tumor growth.
-
-
Tumor Growth and Passaging:
-
Tumor growth is monitored regularly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a specified size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.
-
-
In Vivo Efficacy Study:
-
Once tumors in the experimental cohorts reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Treatment Group: GDC-0927 is administered orally at specified doses (e.g., 10, 30, 100 mg/kg) and schedules (e.g., daily).
-
Control Group: Mice receive a vehicle control orally on the same schedule.
-
Tumor volumes and body weights are measured 2-3 times per week.
-
The study continues for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Experimental Workflow
Discussion and Future Directions
The available data suggests that this compound holds promise as a therapeutic agent for both ESR1 wild-type and mutant breast cancers. Its ability to induce degradation of the estrogen receptor, irrespective of its mutational status, provides a strong rationale for its clinical development.
The preliminary clinical data from the Phase I study are encouraging, showing similar progression-free survival in both patient populations. However, the lack of a correlation between ESR1 mutation status and clinical benefit highlights the complexity of endocrine resistance and the need for further investigation into predictive biomarkers.
Future research should focus on:
-
Generating more granular preclinical data directly comparing the efficacy of GDC-0927 in isogenic ESR1-wt and ESR1-mut cell lines and xenograft models.
-
Identifying and validating biomarkers that can predict response to GDC-0927.
-
Evaluating GDC-0927 in combination with other targeted agents to overcome potential resistance mechanisms.
This guide provides a summary of the current understanding of GDC-0927's efficacy in ESR1 wild-type and mutant models. As more data becomes available, a more definitive picture of its clinical utility will emerge.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0927 Racemate: A Comparative Analysis of its In Vitro Activity in Breast Cancer Cell Lines
For Immediate Release
This comparison guide provides a detailed analysis of the in vitro activity of GDC-0927 racemate, a potent and selective estrogen receptor degrader (SERD), across various breast cancer cell lines. The data presented herein offers a comparative perspective against other well-known SERDs and endocrine therapies, providing valuable insights for researchers and drug development professionals in the field of oncology.
GDC-0927 was developed as a non-steroidal, orally bioavailable SERD designed to overcome the limitations of existing endocrine therapies.[1] Its mechanism of action involves binding to the estrogen receptor (ERα), leading to its proteasomal degradation and subsequent inhibition of ER-mediated signaling pathways that drive the proliferation of ER-positive breast cancer cells.[2][3]
Comparative Antiproliferative and ERα Degradation Activity
GDC-0927 has demonstrated superior potency in inhibiting the proliferation of ER-positive breast cancer cell lines when compared to other SERDs such as fulvestrant and the selective estrogen receptor modulator (SERM) tamoxifen. Preclinical studies have shown that GDC-0927 exhibits a greater capacity for ER degradation and more potent inhibition of cell proliferation across multiple ER-positive cell lines.[4]
| Compound | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |
| GDC-0927 | MCF-7 | ERα Degradation | 0.1 | [2] |
| GDC-0927 | MCF-7 | Proliferation | 0.1 | [2] |
| GDC-0927 | MCF-7 | Antiproliferative Activity | 0.3 | [5] |
| Fulvestrant | MCF-7 | ERα Degradation | - | - |
| 4-hydroxytamoxifen | MCF-7 | Proliferation | - | - |
Note: Direct comparative IC50 values for fulvestrant and 4-hydroxytamoxifen under the exact same experimental conditions as GDC-0927 were not available in the searched literature. However, multiple sources state GDC-0927's greater potency.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols for assessing the antiproliferative activity and ERα degradation are provided below.
Cell Proliferation Assay (MCF-7)
This protocol outlines the steps for determining the antiproliferative activity of GDC-0927 in the MCF-7 breast cancer cell line using a luminescence-based cell viability assay.
Materials:
-
MCF-7 cells
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.[6]
-
GDC-0927 and other comparator compounds
-
96-well plates
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Culture: Culture MCF-7 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.[6]
-
Seeding: Seed MCF-7 cells in 96-well plates at a density of 0.5 x 10⁴ cells/mL in 50 µL of standard growth medium and incubate for 24 hours.[7]
-
Treatment: Treat the cells with varying concentrations of GDC-0927 or comparator compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours).
-
Luminescence Reading: Add the luminescent cell viability reagent to each well according to the manufacturer's instructions.[8]
-
Data Analysis: Measure the luminescence signal using a luminometer. The amount of light produced is proportional to the number of viable cells.[8] Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot for ERα Degradation
This protocol describes the methodology to assess the degradation of ERα protein in breast cancer cells following treatment with GDC-0927.
Materials:
-
Breast cancer cells (e.g., MCF-7, T47D)
-
GDC-0927 and other comparator compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells in appropriate culture dishes and treat with different concentrations of GDC-0927 or other SERDs for a specified duration (e.g., 4 to 24 hours).[9]
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the ERα signal to the loading control to determine the extent of degradation.[10][11]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: GDC-0927 Mechanism of Action.
Caption: Experimental Workflow Diagram.
Conclusion
The available in vitro data strongly suggests that GDC-0927 is a highly potent SERD with superior antiproliferative and ERα degradation capabilities compared to other endocrine agents in ER-positive breast cancer cell lines. While the clinical development of GDC-0927 was discontinued due to unfavorable pharmacokinetic properties, the preclinical data underscores the potential of developing highly efficacious SERDs.[1] The experimental protocols and workflows provided in this guide offer a standardized framework for the continued evaluation and comparison of novel SERDs in a preclinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mcf7.com [mcf7.com]
- 7. dovepress.com [dovepress.com]
- 8. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting ERα degradation by L-Tetrahydropalmatine provides a novel strategy for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0927: A Comparative Analysis of Estrogen Receptor Alpha Specificity
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy and Binding Affinity of SERDs
The following table summarizes the available data on the ERα degradation potency and binding affinity for GDC-0927 and other selective estrogen receptor degraders. It is important to note the general focus on ERα in the development and reporting on this class of compounds, which is reflected in the limited availability of comparative ERβ binding data.
| Compound | Target | Parameter | Value | Cell Line / Assay Condition |
| GDC-0927 (17ha) | ERα | Degradation IC₅₀ | 0.1 nM | MCF-7 |
| ERα | Anti-proliferation IC₅₀ | 0.1 nM | MCF-7 | |
| ERβ | Binding Affinity (Kᵢ or IC₅₀) | Not Reported | ||
| Fulvestrant | ERα | Binding Affinity | 89% of Estradiol | Competitive Binding Assay [4] |
| ERβ | Binding Affinity (Kᵢ or IC₅₀) | Not Consistently Reported | ||
| Giredestrant (GDC-9545) | ERα | Antagonist IC₅₀ | 0.05 nM | MCF-7 [1] |
| ERβ | Binding Affinity (Kᵢ or IC₅₀) | Not Reported | ||
| Camizestrant (AZD9833) | ERα (Wild-Type) | Binding Affinity (Kᵢ) | Potent | Preclinical Models [5][6] |
| ERα (Y537S Mutant) | Binding Affinity (Kᵢ) | Some loss of affinity | Preclinical Models [5] | |
| ERβ | Binding Affinity (Kᵢ or IC₅₀) | Not Reported | ||
| Elacestrant (RAD1901) | ERα | Binding and Degradation | Active | Preclinical Models [7] |
| ERβ | Binding Affinity (Kᵢ or IC₅₀) | Not Reported |
Estrogen Receptor Signaling and the Action of GDC-0927
Estrogen receptors, primarily ERα, are critical drivers of proliferation in hormone receptor-positive breast cancer. Upon binding estrogen, the receptor dimerizes and translocates to the nucleus, where it modulates the transcription of genes involved in cell growth and survival. GDC-0927, as a SERD, not only antagonizes the binding of estrogen but also induces a conformational change in the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action aims to more completely abrogate ERα signaling compared to selective estrogen receptor modulators (SERMs).
Experimental Protocols
The determination of binding affinity for compounds like GDC-0927 to estrogen receptors is typically performed using a competitive radioligand binding assay. This method quantifies the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.
Competitive Radioligand Binding Assay for ERα and ERβ
1. Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., GDC-0927) for human ERα and ERβ by measuring its ability to compete with a high-affinity radioligand ([³H]-Estradiol).
2. Materials:
-
Receptor Source: Recombinant human ERα and ERβ protein.
-
Radioligand: [³H]-Estradiol.
-
Test Compound: GDC-0927 and other SERDs, dissolved in DMSO.
-
Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Separation Medium: Hydroxylapatite slurry or filter membranes (e.g., GF/B filters).
-
Scintillation Cocktail and a scintillation counter .
3. Procedure:
-
Incubation: A constant concentration of the ER protein and [³H]-Estradiol are incubated with varying concentrations of the unlabeled test compound in the assay buffer.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand. This can be achieved by adding a hydroxylapatite slurry, which binds the receptor complexes, followed by centrifugation and washing. Alternatively, the mixture can be rapidly filtered through glass fiber filters, trapping the receptor-bound radioligand.
-
Quantification: The amount of radioactivity in the pellets (hydroxylapatite method) or on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding of [³H]-Estradiol versus the log concentration of the test compound.
-
Non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.
Conclusion
GDC-0927 was engineered as a potent and selective ERα degrader, and preclinical data confirm its high efficacy in targeting ERα-driven cellular processes.[1][8] The lack of published data on its direct binding to ERβ suggests that this was not a primary focus during its development, likely due to the established role of ERα as the therapeutic target in the majority of ER-positive breast cancers. For a comprehensive understanding of its selectivity, direct comparative binding studies would be required. The provided experimental protocol outlines a standard method by which such data could be generated. Future development of SERDs may benefit from a more detailed characterization of their binding profiles across both estrogen receptor subtypes to fully elucidate their spectrum of activity and potential off-target effects.
References
- 1. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of binding mechanism and downregulation of elacestrant for wild and L536S mutant estrogen receptor-α through molecular dynamics simulation and binding free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0927 Racemate: A Comparative Analysis of its Preclinical Anti-Tumor Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the preclinical anti-tumor activity of GDC-0927, an investigational selective estrogen receptor degrader (SERD), against other relevant SERDs. The data presented is intended for researchers, scientists, and drug development professionals interested in the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer. While the development of GDC-0927 was discontinued, the validation of its mechanism of action and its performance in preclinical models offer valuable insights into the structure-activity relationships and therapeutic potential of SERDs.
Executive Summary
GDC-0927 is a potent, non-steroidal, orally bioavailable SERD that demonstrated tumor regression in preclinical models of ER+ breast cancer, including those with acquired resistance to tamoxifen.[1][2] Preclinical studies highlighted its superior efficacy in degrading the estrogen receptor alpha (ERα) compared to earlier compounds.[1] A Phase I clinical trial (NCT02316509) in postmenopausal women with ER+/HER2- metastatic breast cancer showed that GDC-0927 was well-tolerated and demonstrated evidence of target engagement.[3][4][5] However, its development was halted based on the totality of clinical data and the emergence of other SERDs within the developer's pipeline.[6] This guide will delve into the available preclinical data, comparing GDC-0927's performance with other SERDs and providing detailed experimental protocols for key assays.
Comparative Preclinical Efficacy of GDC-0927
GDC-0927 was evaluated in various preclinical models, including cell-line derived xenografts (CDX) and patient-derived xenografts (PDX), to assess its anti-tumor activity.
Performance in Tamoxifen-Resistant Xenograft Model
In a tamoxifen-resistant MCF-7 xenograft model, GDC-0927 (also referred to as 17ha) demonstrated superior tumor growth inhibition compared to an earlier investigational SERD, compound 5a.[1][2] This enhanced activity was correlated with its higher efficacy in degrading ERα.[1]
| Compound | ERα Degradation Efficacy (%) | Tumor Response in Tamoxifen-Resistant MCF-7 Xenograft |
| GDC-0927 (17ha) | 97% | Tumor Regression |
| Compound 5a | 91% | Inferior activity to GDC-0927 |
| Vehicle | N/A | Continued tumor growth |
Table 1: Comparison of GDC-0927 and Compound 5a in a Tamoxifen-Resistant MCF-7 Xenograft Model. Data sourced from ACS Med Chem Lett. 2018;10(1):50-55.[7]
In Vitro Anti-Proliferative Activity
A comparison of the anti-proliferative activity of GDC-0927 with other SERDs in the MCF-7 breast cancer cell line revealed its potent inhibitory effects.
| Compound | MCF-7 Proliferation IC50 (nM) |
| GDC-0927 | Potent inhibition |
| Fulvestrant | Potent inhibition |
| GDC-0810 | Less potent than GDC-0927 and Fulvestrant |
| AZD9496 | Less potent than GDC-0927 and Fulvestrant |
Table 2: In Vitro Anti-Proliferative Activity of Various SERDs in MCF-7 Cells. While specific IC50 values were not provided in the direct comparison, the relative potency was described in Downton et al., 2022.
Experimental Protocols
Tamoxifen-Resistant MCF-7 Xenograft Model
A detailed protocol for establishing a tamoxifen-resistant MCF-7 xenograft model is crucial for evaluating the efficacy of novel endocrine therapies.
Workflow for Tamoxifen-Resistant MCF-7 Xenograft Study
References
- 1. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GDC-0927 Racemate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like GDC-0927 Racemate are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential safety information and a step-by-step operational plan for its disposal based on the compound's chemical properties and general best practices for similar research chemicals.
This compound: Key Data
A summary of the available quantitative data for this compound is presented below, offering a quick reference for laboratory personnel.
| Property | Value | Source |
| Molecular Weight | 461.52 g/mol | [1][2][3] |
| Molecular Formula | C₂₈H₂₈FNO₄ | [1][2] |
| Purity | >98% | [1] |
| Form | Solid | [1] |
| IC₅₀ against ER-α | 0.2 nM | [1] |
Protocol for Proper Disposal
The following protocol outlines a recommended procedure for the safe disposal of this compound, treating it as a potent, non-steroidal, selective estrogen receptor degrader (SERD). This procedure should be performed in accordance with all applicable local, state, and federal regulations.
Personnel Protective Equipment (PPE):
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Procedure:
-
Deactivation of the Compound:
-
For solutions of this compound, it is recommended to deactivate the compound prior to disposal. A common method for the degradation of similar organic molecules is treatment with a strong oxidizing agent.
-
Caution: This step should be carried out in a certified chemical fume hood by personnel experienced in handling reactive chemicals.
-
Prepare a 10% solution of sodium hypochlorite (bleach) in water.
-
Slowly add the this compound solution to the bleach solution with constant stirring. The recommended ratio is 1:10 (v/v) of the compound solution to the bleach solution.
-
Allow the mixture to react for a minimum of 24 hours to ensure complete degradation.
-
-
Neutralization (if applicable):
-
After the deactivation period, check the pH of the resulting solution.
-
If the solution is acidic or basic, neutralize it by adding an appropriate neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid like hydrochloric acid for basic solutions) until the pH is between 6 and 8.
-
-
Waste Collection:
-
For solid this compound, carefully sweep the material, avoiding dust generation, and place it in a clearly labeled, sealed container for chemical waste.
-
The deactivated and neutralized liquid waste should be collected in a designated, leak-proof hazardous waste container.
-
Label the waste container clearly with "Deactivated this compound Waste" and include the date of collection.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound, either in its pure form or after deactivation, down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling GDC-0927 Racemate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of GDC-0927 Racemate, a potent estrogen receptor (ER) degrader intended for laboratory research use only.[1][2] Given that a specific Safety Data Sheet (SDS) is not publicly available, this guide is based on best practices for handling potent, solid, and uncharacterized chemical compounds.[1] It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before beginning any experimental work.[3][4][5]
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The required level of PPE depends on the specific laboratory procedure being performed.[6][7][8]
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| Storage and Intra-Lab Transport | - Nitrile gloves (single pair)- Safety glasses with side shields- Fully-buttoned laboratory coat | Minimizes risk during routine handling of sealed containers. |
| Weighing and Dispensing (Solid Form) | - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) | High risk of aerosolization and inhalation of the potent solid compound.[9] |
| Solution Preparation | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron over a laboratory coat | Protects against splashes and spills when handling the compound in a liquid form.[9] |
| Conducting Reactions and In-Vitro/In-Vivo Dosing | - Double nitrile gloves (or specialized gloves based on reactants)- Chemical splash goggles- Laboratory coat | Mandatory use of a certified chemical fume hood or glove box is the primary engineering control to minimize exposure.[9] |
| Work-up and Purification | - Double nitrile gloves- Chemical splash goggles- Face shield- Laboratory coat | Protects against potential exposure during extraction, chromatography, and other purification steps. |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Laboratory coat- Chemical-resistant apron | Ensures protection during the handling and segregation of contaminated waste.[9] |
Note: Always inspect PPE for any damage before use and never wear it outside of the designated laboratory area.[9]
II. Operational Plan: Step-by-Step Handling Procedures
A clear and systematic operational plan is essential for the safe handling of this compound.
A. Preparation and Planning:
-
Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder-containment hood/glove box.[9]
-
Risk Assessment: Conduct a thorough risk assessment for each experimental procedure involving this compound.[3][4][5]
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and spill cleanup materials are readily available before starting work.[9]
-
Inform Colleagues: Notify others working in the laboratory about the nature of your work with a potent compound.
B. Handling the Solid Compound:
-
Weighing:
-
Perform all weighing and transfer of solid this compound within a ventilated enclosure to minimize dust generation.[9]
-
Use the smallest amount of the compound necessary for the experiment.[9]
-
Consider using wet-handling techniques (e.g., dampening the powder with a suitable, non-reactive solvent) to further reduce the risk of aerosolization.[9]
-
-
Solution Preparation:
C. Experimental Work:
-
Reactions and Dosing: All reactions and subsequent experimental procedures should be carried out in a certified chemical fume hood or other appropriate containment device.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.[9]
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
A. Waste Segregation and Labeling:
-
Dedicated Waste Containers: Use separate, clearly labeled, and sealed containers for the disposal of:
-
Unused/expired solid this compound.
-
Contaminated sharps (e.g., needles, razor blades).
-
Contaminated consumables (e.g., gloves, weighing paper, pipette tips).
-
Aqueous and solvent waste containing this compound.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Toxic"). Avoid using abbreviations or chemical formulas.[1]
B. Disposal Procedures:
-
Solid Waste:
-
Collect all unused or expired solid this compound in a designated, sealed container.
-
Place all contaminated disposable items (e.g., gloves, lab coats) in a sealed bag or container labeled as hazardous waste.
-
-
Liquid Waste:
-
Collect all aqueous and solvent waste containing this compound in separate, sealed, and clearly labeled containers.
-
Do not mix different waste streams unless their compatibility has been confirmed.[1]
-
-
Container Management:
-
Ensure all waste containers have tightly fitting lids and are kept closed except when adding waste.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Final Disposal:
IV. Experimental Workflow Visualization
The following diagram illustrates the general workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. johe.rums.ac.ir [johe.rums.ac.ir]
- 5. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 6. realsafety.org [realsafety.org]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
